HIF-1 alpha (556-574)
Description
BenchChem offers high-quality HIF-1 alpha (556-574) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIF-1 alpha (556-574) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C101H152N20O34S2 |
|---|---|
Molecular Weight |
2256.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18-,22-,53+,54+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,82+/m1 |
InChI Key |
AIEACJWERUSQII-YTZRQEGJSA-N |
Isomeric SMILES |
[H][C@@]1(CN([C@@H]([C@]1([H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)[2H] |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The HIF-1 Alpha (556-574) Domain: A Linchpin in Cellular Oxygen Sensing and Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Hypoxia-Inducible Factor-1 (HIF-1) alpha subunit is a master regulator of the cellular response to low oxygen levels, or hypoxia. Its stability and activity are tightly controlled, and a small but critical domain, spanning amino acids 556-574, plays a pivotal role in this regulation. This technical guide provides a comprehensive overview of the function of the HIF-1 alpha (556-574) domain, detailing its interactions, the signaling pathways it governs, and the experimental methodologies used to study it.
Core Function: A Molecular Switch for Protein Degradation
The primary and most well-characterized function of the HIF-1 alpha (556-574) domain is to act as a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[1] This interaction is the critical step that targets HIF-1 alpha for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions (normoxia).
This process is exquisitely regulated by a post-translational modification within this domain: the hydroxylation of a specific proline residue, Proline 564 (Pro564).[2] In the presence of sufficient oxygen, prolyl-4-hydroxylase domain (PHD) enzymes, particularly PHD2, utilize molecular oxygen to hydroxylate Pro564.[3] This hydroxylation event dramatically increases the binding affinity of the HIF-1 alpha (556-574) domain for VHL, acting as a molecular switch. Under hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes prevents Pro564 hydroxylation, leading to the stabilization and accumulation of HIF-1 alpha.
Quantitative Analysis of Protein-Protein Interactions
The interaction between the HIF-1 alpha (556-574) domain and the VHL complex is a key regulatory node. The affinity of this interaction is dramatically altered by the hydroxylation state of Pro564, a phenomenon that has been quantified using various biophysical techniques.
| Interacting Proteins | Modification of HIF-1 alpha (556-574) | Binding Affinity (Kd) | Experimental Method |
| VCB Complex (pVHL-ElonginC-ElonginB) | Hydroxylated Pro564 | 33 nM | Not specified in source |
| VCB Complex (pVHL-ElonginC-ElonginB) | Non-hydroxylated Pro564 | 34 µM | Not specified in source |
Table 1: Binding affinities of the HIF-1 alpha (556-574) domain to the VCB complex. The ~1000-fold increase in affinity upon hydroxylation underscores the switch-like nature of this interaction.[1]
Signaling Pathways and Molecular Interactions
The HIF-1 alpha (556-574) domain is at the heart of the oxygen-dependent degradation pathway. Its interactions with PHD2 and VHL are central to this process. Furthermore, this domain is also implicated in the regulation of HIF-1 alpha's transcriptional activity through its interaction with the Factor Inhibiting HIF (FIH-1).
Beyond its role in degradation, the C-terminal region of HIF-1 alpha, which includes the 556-574 domain, also contains a C-terminal transactivation domain (C-TAD). The activity of this C-TAD is regulated by FIH-1, which hydroxylates an asparagine residue (Asn803) outside of the 556-574 region, thereby modulating the recruitment of transcriptional coactivators like p300/CBP. While the 556-574 domain's primary role is in stability, its proximity to the C-TAD suggests a potential interplay in the overall regulation of HIF-1 alpha's transcriptional output.
Experimental Protocols
Characterizing the function of the HIF-1 alpha (556-574) domain requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect HIF-1 alpha and VHL Interaction
This protocol is designed to isolate and detect the interaction between HIF-1 alpha and VHL from cell lysates.
Materials:
-
Cells expressing endogenous or exogenous HIF-1 alpha and VHL.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Antibody against the "bait" protein (e.g., anti-VHL antibody).
-
Protein A/G magnetic beads.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Antibodies for Western blotting (e.g., anti-HIF-1 alpha and anti-VHL).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
For Mass Spectrometry or Functional Assays: Elute with Elution Buffer and immediately neutralize with Neutralization Buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against HIF-1 alpha and VHL to confirm their co-immunoprecipitation.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of HIF-1 alpha in a test tube to directly assess the activity of the VHL E3 ligase complex.[4]
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), VHL complex (VBC), and substrate (e.g., a GST-tagged HIF-1 alpha fragment containing the 556-574 domain).
-
Ubiquitin.
-
ATP.
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 2 mM ATP.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the substrate (e.g., anti-GST or anti-HIF-1 alpha) or anti-ubiquitin antibody.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the Ubiquitination Buffer:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Recombinant VHL complex
-
Recombinant HIF-1 alpha substrate
-
ATP (to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the HIF-1 alpha substrate. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1 alpha should be visible. Alternatively, an anti-ubiquitin antibody can be used.
-
Conclusion
The HIF-1 alpha (556-574) domain is a critical regulatory hub that integrates cellular oxygen status with protein stability and transcriptional activity. Its central role in mediating the oxygen-dependent degradation of HIF-1 alpha makes it a prime target for therapeutic intervention in diseases characterized by hypoxia, such as cancer and ischemic disorders. A thorough understanding of the molecular interactions and signaling pathways governed by this domain, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel drugs that can modulate the hypoxic response.
References
- 1. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
HIF-1 alpha (556-574) peptide sequence and structure
An In-Depth Technical Guide to the HIF-1 alpha (556-574) Peptide
Introduction
Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor that functions as a master regulator of the cellular response to low oxygen levels (hypoxia). It consists of a constitutively expressed HIF-1 beta subunit and a highly regulated HIF-1 alpha (HIF-1α) subunit. The stability and activity of HIF-1α are exquisitely sensitive to cellular oxygen concentration, making it the critical oxygen-sensing component of the pathway. Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1]
Central to the oxygen-dependent regulation of HIF-1α is a region known as the Oxygen-Dependent Degradation Domain (ODDD). Within this domain, the peptide sequence spanning amino acids 556-574 acts as a key molecular switch. This 19-residue fragment contains a specific proline residue (Pro564) that, when hydroxylated in the presence of oxygen, signals for the destruction of the entire HIF-1α protein.[2][3][4] This guide provides a detailed technical overview of the HIF-1α (556-574) peptide's sequence, structure, and function for researchers, scientists, and drug development professionals.
Peptide Sequence and Physicochemical Properties
The HIF-1α (556-574) peptide is a 19-amino acid fragment derived from the C-terminal portion of the ODDD (CODD).[5] Its sequence and key properties are summarized below.
| Property | Value | Reference |
| One-Letter Sequence | DLDLEMLAPYIPMDDDFQL | [2][6][7] |
| Three-Letter Sequence | Asp-Leu-Asp-Leu-Glu-Met-Leu-Ala-Pro-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu | [4] |
| Molecular Formula | C101H152N20O34S2 | [2][4] |
| Molecular Weight | ~2254.6 - 2256.6 Da | [2][4][6] |
| Typical Purity (Synthetic) | > 95% | [2] |
| Format | Lyophilized Powder | [1][2] |
Structural Characteristics
The structure of the HIF-1α (556-574) peptide is critical to its function as a regulatory switch. While it exists as a linear peptide, its conformation when bound to its interacting partners is key.
-
LXXLAP Motif : The peptide contains the highly conserved LXXLAP motif (residues 559-564), which is the recognition site for prolyl hydroxylase domain (PHD) enzymes.[5]
-
Proline 564 (Pro564) : This is the most critical residue within the peptide. In the presence of oxygen, PHD enzymes catalyze the post-translational hydroxylation of Pro564 to form 4-hydroxyproline.[3][8][9] This modification is the primary oxygen-dependent signal for HIF-1α degradation.[9]
-
Bound Conformation : X-ray crystallography data (PDB ID: 6YW3) of the peptide in complex with PHD2 reveals that it binds in an extended conformation within the enzyme's active site.[10][11] Similarly, the crystal structure of the hydroxylated peptide bound to the von Hippel-Lindau (pVHL) protein (PDB ID: 1LQB) shows the peptide binding as a complementary beta-strand, with the hydroxyproline buried deep within a specific binding pocket on the pVHL surface.[12][13]
Role in the HIF-1α Signaling Pathway
The HIF-1α (556-574) peptide is the core of the molecular switch that governs HIF-1α stability in response to changing oxygen levels.
Under Normoxic Conditions
In the presence of sufficient oxygen, HIF-1α is kept at extremely low levels through a rapid degradation cascade initiated at the 556-574 region.
-
Hydroxylation : PHD enzymes use O2 as a co-substrate to hydroxylate the Pro564 residue.[3][8]
-
VHL Recognition : The newly formed hydroxyproline creates a high-affinity binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex.[2][4][9] The affinity of hydroxylated HIF-1α for pVHL is approximately 1000-fold higher than that of the non-hydroxylated form.[13]
-
Ubiquitination & Degradation : Upon binding, the VHL complex polyubiquitinates HIF-1α, tagging it for rapid destruction by the 26S proteasome.[8]
Caption: HIF-1α Degradation Pathway under Normoxia.
Under Hypoxic Conditions
When oxygen levels are low, the degradation pathway is inhibited, allowing HIF-1α to accumulate and become active.
-
PHD Inactivation : Without sufficient O2, PHD enzymes are inactive and cannot hydroxylate Pro564.[14]
-
HIF-1α Stabilization : Non-hydroxylated HIF-1α is not recognized by pVHL and therefore evades degradation.
-
Activation : Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.
Caption: HIF-1α Stabilization Pathway under Hypoxia.
Quantitative Data
The interactions involving the HIF-1α (556-574) peptide have been characterized quantitatively, providing insight into the sensitivity of the oxygen-sensing switch.
| Parameter | Enzyme/Protein | Value | Conditions | Reference |
| Km (app) for HIF-1α (556-574) | PHD2 | 1.8 µM | 37 °C, 50 mM Tris/HCl, pH 7.5 | [15] |
| Km (app) for HIF-1α (556-574) | PHD2 | 36.7 ± 9.0 μM | Not specified | [16] |
| Km (app) for O2 | PHD2 (with HIF-1α peptide) | 229 ± 60 µM | Not specified | [16] |
| Km (app) for 2-Oxoglutarate | PHD2 (with HIF-1α peptide) | 55 ± 11 µM | Not specified | [16] |
| Kd for Hydroxylated HIF-1α (556-574) | VHL Complex (VCB) | 33 nM | Isothermal Titration Calorimetry | [13] |
| Kd for Non-Hydroxylated HIF-1α (556-574) | VHL Complex (VCB) | 34 µM | Isothermal Titration Calorimetry | [13] |
Key Experimental Protocols
The HIF-1α (556-574) peptide is a crucial tool in studying the hypoxia pathway. Below are methodologies for key experiments.
In Vitro Hydroxylation Assay (Oxygen Consumption)
This method directly measures the enzymatic activity of PHDs by monitoring the consumption of their co-substrate, oxygen.
-
Principle : A Clark-type oxygen electrode or fluorescence-based sensor measures the decrease in dissolved oxygen concentration in a sealed reaction chamber as PHD hydroxylates the HIF-1α peptide substrate.[15][17]
-
Reagents :
-
Procedure :
-
Calibrate the oxygen electrode/sensor in the reaction buffer at a constant temperature (e.g., 37°C).[15]
-
Add the HIF-1α peptide, Fe(II), and 2OG to the reaction chamber and allow the signal to stabilize.
-
Initiate the reaction by injecting a known concentration of the PHD2 enzyme.
-
Record the rate of decrease in oxygen concentration over time.
-
The slope of this line, after correcting for any background consumption, represents the rate of the enzymatic reaction. This can be repeated at various substrate concentrations to determine kinetic parameters like Km and Vmax.[15]
-
VHL Binding Assay (Competitive Pull-Down)
This assay is used to assess the binding affinity of proteins or peptides to the VHL complex and to screen for competitive inhibitors.[18][19]
-
Principle : A biotinylated, hydroxylated HIF-1α (556-574) peptide is immobilized on streptavidin-coated beads. These beads are then used to "pull down" in vitro-translated, radiolabeled VHL protein from a solution. The binding can be competed by adding unlabeled competitor peptides or small molecules.[19]
-
Reagents :
-
Procedure :
-
Immobilize the biotinylated Hyp-HIF-1α peptide on streptavidin-agarose beads.
-
In separate tubes, incubate the ³⁵S-labeled VHL with either buffer alone or the competitor compound at various concentrations.
-
Add the peptide-coated beads to each tube and incubate to allow VHL binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and autoradiography. The amount of radiolabeled VHL pulled down will decrease in the presence of an effective competitor.[19]
-
References
- 1. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. genscript.com [genscript.com]
- 3. oncotarget.com [oncotarget.com]
- 4. HIF-1 alpha (556-574) | 1201633-99-9 | BroadPharm [broadpharm.com]
- 5. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]
- 9. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
- 12. rcsb.org [rcsb.org]
- 13. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. haematologica.org [haematologica.org]
- 19. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
The Critical Role of HIF-1α (556-574) in Orchestrating Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen, is exquisitely controlled through a sophisticated protein degradation pathway. A pivotal element in this process is the amino acid region 556-574, a key segment within the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. This technical guide provides an in-depth exploration of the molecular mechanisms governing the role of this specific region in protein degradation, with a focus on its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. We present a consolidation of quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Under normoxic conditions, HIF-1α is maintained at low cellular levels due to rapid proteasomal degradation. This process is initiated by the post-translational hydroxylation of specific proline residues within the ODD domain, primarily Proline-564 located within the 556-574 amino acid stretch. This modification acts as a recognition signal for the VHL tumor suppressor protein, the substrate recognition component of an E3 ubiquitin ligase complex. The subsequent ubiquitination of HIF-1α targets it for destruction by the 26S proteasome. In hypoxic environments, the lack of oxygen as a co-substrate for prolyl hydroxylases (PHDs) prevents this modification, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. The 556-574 region of HIF-1α is, therefore, a critical switch controlling the fate of the entire protein.
The HIF-1α (556-574) Region: A Minimal VHL-Binding Domain
The amino acid sequence 556-DLDLEMLAPYIPMDDDFQL-574 of human HIF-1α constitutes a minimal recognition motif for the VHL protein.[1][2][3] The binding of VHL to this region is strictly dependent on the hydroxylation of Proline-564 (Pro-564).[4][5][6] This enzymatic modification is carried out by a family of iron and 2-oxoglutarate-dependent enzymes known as prolyl hydroxylases (PHDs).
Quantitative Analysis of the HIF-1α (556-574)-VHL Interaction
The interaction between the HIF-1α (556-574) peptide and the VHL protein complex is characterized by a dramatic difference in binding affinity, contingent on the hydroxylation status of Pro-564. This disparity underscores the switch-like nature of this regulatory mechanism.
| Interacting Molecules | Modification | Binding Affinity (Kd) | Reference |
| HIF-1α (556–574) peptide & VCB complex | Hydroxylated Pro-564 | 33 nM | [7] |
| HIF-1α (556–574) peptide & VCB complex | Non-hydroxylated Pro-564 | 34 µM | [7] |
VCB complex: VHL, Elongin B, and Elongin C.
The approximately 1000-fold increase in binding affinity upon hydroxylation ensures a highly efficient and specific degradation signal under normoxic conditions.[7]
Kinetics of HIF-1α Degradation
The stability of the HIF-1α protein is dynamically regulated, with its half-life varying significantly between normoxic and hypoxic conditions.
| Condition | HIF-1α Half-life | Reference |
| Normoxia | < 5 - 8 minutes | [8] |
| Hypoxia | Stabilized | [8][9] |
This rapid turnover in the presence of oxygen highlights the continuous and efficient nature of the VHL-mediated degradation pathway.
Signaling Pathway of HIF-1α Degradation
The degradation of HIF-1α is a multi-step process involving enzymatic modifications and protein-protein interactions, culminating in its destruction by the proteasome.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α
This protocol details the immunoprecipitation of endogenous or overexpressed VHL to detect its interaction with HIF-1α.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-HIF-1α antibody for Western blotting
Procedure:
-
Culture cells to 80-90% confluency. For studying endogenous interaction under normoxia, it is crucial to work quickly and keep samples cold to prevent HIF-1α degradation. For easier detection, cells can be treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the anti-VHL antibody to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-HIF-1α antibody.
In Vitro Ubiquitination Assay for HIF-1α
This assay reconstitutes the ubiquitination of HIF-1α in a cell-free system.[10][11][12]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)
-
Recombinant, hydroxylated HIF-1α substrate (e.g., a GST-fusion of the ODD domain)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
Procedure:
-
Set up the reaction mixture in the following order on ice: reaction buffer, ATP, ubiquitin, E1, E2, and the HIF-1α substrate.
-
Initiate the reaction by adding the VHL E3 ligase complex.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-HIF-1α or anti-GST antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1α should be visible.
Pulse-Chase Assay for HIF-1α Half-Life Determination
This method measures the degradation rate of newly synthesized HIF-1α.[13][14][15][16][17]
Materials:
-
Methionine-free cell culture medium
-
[³⁵S]-methionine
-
Chase medium (complete medium with excess unlabeled methionine)
-
Cell lysis buffer
-
Anti-HIF-1α antibody for immunoprecipitation
Procedure:
-
Culture cells to near confluency.
-
"Pulse" phase: Starve cells in methionine-free medium for 30-60 minutes, then add [³⁵S]-methionine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
"Chase" phase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium.
-
Collect cell samples at various time points during the chase (e.g., 0, 5, 10, 20, 40, 60 minutes).
-
Lyse the cells at each time point and immunoprecipitate HIF-1α using a specific antibody.
-
Analyze the immunoprecipitates by SDS-PAGE and autoradiography.
-
Quantify the band intensities at each time point to determine the rate of HIF-1α degradation and calculate its half-life.
Logical Workflow for Investigating HIF-1α (556-574) Function
The following diagram illustrates a logical workflow for a research project aimed at characterizing the role of the HIF-1α (556-574) region.
Conclusion
The HIF-1α (556-574) region is a linchpin in the oxygen-sensing and protein degradation machinery of the cell. Its hydroxylation-dependent interaction with VHL provides a tightly regulated mechanism to control HIF-1α stability and, consequently, the cellular response to hypoxia. Understanding the intricacies of this interaction at a molecular and quantitative level is paramount for the development of novel therapeutic strategies targeting diseases characterized by dysregulated HIF-1α signaling, such as cancer and ischemic disorders. The experimental approaches outlined in this guide provide a robust framework for further investigation into this critical biological pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation | Semantic Scholar [semanticscholar.org]
- 7. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor-1α (HIF-1α) escapes O2-driven proteasomal degradation irrespective of its subcellular localization: nucleus or cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [35S]methionine-cysteine labeling and pulse-chase analysis. [bio-protocol.org]
A Technical Guide to the Role of HIF-1 alpha (556-574) in Cancer Cell Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hypoxia-Inducile Factor 1-alpha (HIF-1α) is a master transcriptional regulator that orchestrates the cellular adaptation to low oxygen environments, a hallmark of solid tumors. The stability and activity of HIF-1α are exquisitely controlled by its Oxygen-Dependent Degradation Domain (ODDD). Within this domain lies a critical 19-amino acid peptide sequence, HIF-1α (556-574), which functions as a molecular switch, dictating the protein's fate and, consequently, the metabolic reprogramming of cancer cells. This guide provides an in-depth examination of the HIF-1α (556-574) region, its role in mediating protein degradation, its downstream effects on cancer cell metabolism—specifically the shift towards aerobic glycolysis—and the experimental methodologies used to study these processes.
The HIF-1α (556-574) Peptide: A Master Regulatory Switch
The HIF-1α protein contains two oxygen-dependent degradation domains (ODDDs), a C-terminal ODDD (CODD) and an N-terminal ODDD (NODD). The peptide sequence from amino acids 556-574, located within the CODD, is of paramount importance as it contains the key proline residue (Pro-564) that is central to oxygen-dependent regulation.[1][2] This region serves as the primary recognition site for the von Hippel-Lindau tumor suppressor protein (pVHL), a component of an E3 ubiquitin ligase complex.[3][4]
Normoxic Degradation Pathway
Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize molecular oxygen to hydroxylate Pro-564 within the 556-574 sequence.[3][5] This post-translational modification is the critical event that allows the β-domain of pVHL to bind with high affinity to HIF-1α.[6][7] Once bound, the pVHL complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the 26S proteasome.[8][9] This ensures that in well-oxygenated tissues, HIF-1α levels remain low, and its downstream metabolic programs are kept inactive. The half-life of HIF-1α under normoxia is remarkably short, often less than 5-8 minutes.[10]
Hypoxic Stabilization
In a hypoxic environment, the PHD enzymes lack their essential co-substrate, molecular oxygen, and their hydroxylase activity is inhibited.[11] Consequently, Pro-564 is not hydroxylated, preventing the recognition and binding of pVHL.[12] This allows HIF-1α to escape proteasomal degradation, accumulate in the cell, translocate to the nucleus, and dimerize with its constitutively expressed partner, HIF-1β (also known as ARNT).[9] This stable HIF-1 heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating a broad transcriptional response.[13]
Quantitative Binding Affinity
The hydroxylation of Pro-564 acts as a high-fidelity molecular switch. The binding affinity of the pVHL complex for the hydroxylated HIF-1α (556-574) peptide is approximately 1000-fold higher than for its non-hydroxylated counterpart, highlighting the exquisite sensitivity of this regulatory system.[6]
| Peptide State | Interacting Partner | Dissociation Constant (Kd) | Reference |
| Hydroxylated HIF-1α (556–574) | VCB Complex (pVHL-ElonginC-ElonginB) | 33 nM | [6] |
| Non-hydroxylated HIF-1α (556–574) | VCB Complex (pVHL-ElonginC-ElonginB) | 34 µM | [6] |
HIF-1α-Mediated Metabolic Reprogramming: The Warburg Effect
Once stabilized, HIF-1α drives a profound shift in cellular metabolism, characterized by increased glucose uptake and glycolysis, even in the presence of sufficient oxygen for oxidative phosphorylation—a phenomenon known as the "Warburg Effect" or aerobic glycolysis.[9][14] This reprogramming is not an inefficient energy strategy; rather, it provides rapidly proliferating cancer cells with the necessary ATP and biosynthetic precursors for macromolecules (nucleotides, lipids, amino acids) while minimizing the production of reactive oxygen species (ROS) from mitochondria.[15]
HIF-1 directly activates the transcription of a suite of genes encoding glucose transporters and glycolytic enzymes.[11][13]
| Gene Target | Protein Product | Function in Metabolism | Reference |
| SLC2A1/3 | GLUT1 / GLUT3 | Glucose Transporters | Increases cellular glucose uptake.[9][13] |
| HK1/2 | Hexokinase 1 / 2 | Glycolytic Enzyme | Phosphorylates glucose, trapping it in the cell.[13] |
| PFKL | Phosphofructokinase | Glycolytic Enzyme | Catalyzes a key rate-limiting step of glycolysis.[13] |
| ALDOA/C | Aldolase A / C | Glycolytic Enzyme | Cleaves fructose-1,6-bisphosphate.[13] |
| PGK1 | Phosphoglycerate Kinase 1 | Glycolytic Enzyme | Generates ATP during glycolysis.[9] |
| LDHA | Lactate Dehydrogenase A | Pyruvate Metabolism | Converts pyruvate to lactate, regenerating NAD+.[13][16] |
| PDK1 | Pyruvate Dehydrogenase Kinase 1 | Mitochondrial Regulation | Inhibits Pyruvate Dehydrogenase (PDH), blocking pyruvate entry into the TCA cycle.[15][16] |
This coordinated gene expression program effectively shunts glucose through glycolysis to produce lactate while actively suppressing mitochondrial respiration by blocking the conversion of pyruvate to acetyl-CoA via PDK1.[15][16]
References
- 1. embopress.org [embopress.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hypoxia-Inducible Factor-1α and the Glycolytic Phenotype in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Hypoxia-inducible factor-1alpha and the glycolytic phenotype in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Cellular Localization of the HIF-1 alpha (556-574) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its stability and subcellular localization are tightly controlled, primarily through a region known as the oxygen-dependent degradation domain (ODDD). Within this domain, the peptide sequence spanning amino acids 556-574 plays a critical role in mediating the interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation under normoxic conditions. Understanding the cellular localization of the HIF-1α (556-574) peptide is paramount for developing therapeutics that can modulate the HIF-1 pathway in various diseases, including cancer and ischemia. This technical guide provides an in-depth overview of the cellular localization of this key peptide, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Cellular Localization of HIF-1 alpha and the 556-574 Peptide
Under normal oxygen concentrations (normoxia), the full-length HIF-1α protein is predominantly found in the cytoplasm .[1][2] The key event governing this cytoplasmic retention and subsequent degradation is the hydroxylation of proline residues within the ODDD, including Pro-564 within the 556-574 region.[3] This post-translational modification allows the VHL protein to recognize and bind to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[4] Consequently, the levels of HIF-1α in the nucleus are kept extremely low.
Conversely, under hypoxic conditions, the prolyl hydroxylases that modify HIF-1α are inhibited due to the lack of their co-substrate, oxygen.[4] This prevents VHL binding, allowing HIF-1α to stabilize and translocate to the nucleus .[1][5] In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.[6][7]
While direct quantitative data on the subcellular distribution of the isolated HIF-1α (556-574) peptide is limited, studies using similar or fusion peptides provide valuable insights. For instance, a study investigating a mouse HIF-1α peptide (residues 559-573) fused to Green Fluorescent Protein (GFP) demonstrated that its subcellular localization can be experimentally manipulated.[8] By attaching a nuclear localization signal (NLS), the fusion peptide was directed to the nucleus, while a nuclear export signal (NES) led to its cytoplasmic accumulation.[8] This highlights that the localization of this peptide fragment, like the full-length protein, is governed by cellular transport signals.
Quantitative Data on Subcellular Distribution
| Condition | Cellular Compartment | Relative Abundance of HIF-1α |
| Normoxia | Cytoplasm | Low but detectable (rapid turnover) |
| Nucleus | Very Low / Undetectable | |
| Hypoxia | Cytoplasm | Increased |
| Nucleus | High |
This table represents a qualitative summary based on numerous studies. Actual quantitative ratios can vary depending on cell type, severity, and duration of hypoxia.
Experimental Protocols
Determining the subcellular localization of the HIF-1α (556-574) peptide, whether expressed as a standalone fragment or as part of a larger fusion protein, can be achieved through several well-established techniques.
Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular compartments and the subsequent detection of the peptide by immunoblotting.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. To study the localization of the endogenous HIF-1α C-terminal domain, cells can be exposed to normoxic or hypoxic conditions (e.g., 1% O₂ for 4-6 hours). If expressing a tagged 556-574 peptide, transfect the cells 24-48 hours prior to harvesting.
-
Cell Lysis and Fractionation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a mild detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly to disrupt the plasma membrane.
-
Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet nuclear debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the HIF-1α C-terminal domain or the tag on the expressed peptide.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To ensure the purity of the fractions, probe the blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Immunofluorescence Microscopy
This technique provides a visual representation of the peptide's localization within the cell.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips.
-
Apply experimental treatments (e.g., hypoxia or normoxia).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody (against the HIF-1α C-terminus or a tag) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. The localization of the peptide is determined by the overlap of the antibody signal with the nuclear or cytoplasmic compartments.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to the cellular localization of the HIF-1α (556-574) peptide.
Caption: VHL-mediated degradation of HIF-1α in the cytoplasm under normoxic conditions.
Caption: HIF-1α stabilization and nuclear translocation under hypoxic conditions.
Caption: Workflow for subcellular fractionation and Western blotting.
Caption: Workflow for immunofluorescence microscopy.
Conclusion
The cellular localization of the HIF-1α (556-574) peptide is intrinsically linked to the oxygen-dependent regulation of the full-length HIF-1α protein. Under normoxic conditions, its presence in the cytoplasm is transient due to rapid VHL-mediated proteasomal degradation. In hypoxia, the stabilization of HIF-1α leads to its accumulation and translocation to the nucleus, where it executes its transcriptional functions. While direct quantitative analysis of the standalone 556-574 peptide's distribution is an area for future research, the established methodologies of subcellular fractionation and immunofluorescence provide robust frameworks for investigating its localization. A thorough understanding of these processes is essential for the continued development of novel therapeutics targeting the HIF-1 pathway.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. FAQs - Hypoxia and HIFs | Bio-Techne [bio-techne.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HIF-1 alpha (556-574) Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in various physiological and pathological processes, including angiogenesis, cell metabolism, and cancer progression. The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen-dependent prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.
The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment of the HIF-1α protein. This peptide contains the critical proline residue (Pro-564) that is a substrate for PHDs. By competitively inhibiting the interaction between hydroxylated HIF-1α and VHL, this peptide can stabilize endogenous HIF-1α, leading to the activation of HIF-1 target genes even under normoxic conditions. For effective intracellular delivery, the HIF-1 alpha (556-574) peptide is often conjugated to a cell-penetrating peptide (CPP), such as the TAT peptide from HIV.
These application notes provide a comprehensive guide to using the TAT-HIF-1 alpha (556-574) peptide in cell culture to study the HIF-1 signaling pathway and its downstream effects.
Mechanism of Action
The TAT-HIF-1 alpha (556-574) peptide acts as a competitive inhibitor of HIF-1α degradation. Once inside the cell, the peptide is hydroxylated by PHDs. The hydroxylated peptide then competes with endogenous hydroxylated HIF-1α for binding to the VHL E3 ubiquitin ligase complex. This competition prevents the ubiquitination and subsequent degradation of endogenous HIF-1α, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes.
Mechanism of TAT-HIF-1α (556-574) peptide action.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times
| Application | Cell Type | Peptide Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| HIF-1α Stabilization (Western Blot) | Various cell lines | 0.1 - 5.0 (start with 0.5) | 4 - 24 | Increased HIF-1α protein levels |
| HIF-1 Reporter Gene Assay | Reporter cell line | 0.1 - 5.0 (start with 0.5) | 16 - 24 | Increased luciferase activity |
| In Vitro Angiogenesis Assay | Endothelial cells | 0.5 - 2.0 | 24 - 72 | Enhanced tube formation |
| Target Gene Expression (qPCR/ELISA) | Various cell lines | 0.1 - 5.0 (start with 0.5) | 16 - 48 | Increased mRNA/protein of genes like VEGF, GLUT1 |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A dose-response experiment is highly recommended.
Table 2: Example Quantitative Data from Literature
| Experiment | Cell Type | Peptide Concentration (µM) | Incubation Time (hours) | Result |
| HIF-1α Protein Induction[1] | Various | 0.5 | 24 | Significant induction of HIF-1α protein, comparable to DFO treatment.[1] |
| HIF-1α and VEGF Expression[2] | Rat Cortical Neurons | Not specified | 2, 4, 8 (hypoxia) | Increased expression of HIF-1α and VEGF.[2] |
| In Vitro Angiogenesis[1] | HUVECs | Not specified (intermittent) | 5 days | Formation of complex tubular structures.[1] |
Experimental Protocols
Protocol 1: Assessment of HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α protein stabilization in cell lysates following treatment with TAT-HIF-1 alpha (556-574) peptide.
Western blot workflow for HIF-1α detection.
Materials:
-
TAT-HIF-1 alpha (556-574) peptide
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, replace the medium with fresh medium containing the desired concentration of TAT-HIF-1 alpha (556-574) peptide. Include a vehicle-treated control.
-
Incubate the cells for the desired time (e.g., 16 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Protocol 2: HIF-1 Reporter Gene Assay
This protocol describes how to measure the transcriptional activity of HIF-1 using a reporter cell line that expresses a luciferase gene under the control of a hypoxia-response element (HRE).
HIF-1 reporter gene assay workflow.
Materials:
-
HRE-luciferase reporter cell line
-
TAT-HIF-1 alpha (556-574) peptide
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HRE-luciferase reporter cells in a white, clear-bottom 96-well plate.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with a range of concentrations of the TAT-HIF-1 alpha (556-574) peptide. Include a vehicle control and a positive control (e.g., cobalt chloride or DFO).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol is used to assess the pro-angiogenic effect of the TAT-HIF-1 alpha (556-574) peptide on endothelial cells.
In vitro angiogenesis assay workflow.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plate
-
TAT-HIF-1 alpha (556-574) peptide
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in a small volume of medium containing the desired concentration of TAT-HIF-1 alpha (556-574) peptide.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Troubleshooting
-
No HIF-1α stabilization observed:
-
Peptide integrity: Ensure the peptide is properly stored and handled to avoid degradation.
-
Cell permeability: Confirm that the TAT peptide is effectively delivering the HIF-1α peptide into the cells. A fluorescently labeled control peptide can be used to verify uptake.
-
Concentration/Incubation time: Optimize the peptide concentration and incubation time. Perform a dose-response and time-course experiment.
-
Lysis buffer: Use a lysis buffer containing potent protease and phosphatase inhibitors. Process samples quickly and on ice.
-
-
High background in Western blot:
-
Blocking: Increase the blocking time or use a different blocking agent.
-
Antibody concentration: Optimize the primary and secondary antibody concentrations.
-
Washing steps: Increase the number and duration of washing steps.
-
-
Variability in reporter assay:
-
Cell confluency: Ensure consistent cell seeding density and confluency.
-
Transfection efficiency: If transiently transfecting the reporter plasmid, optimize the transfection protocol. Using a stable cell line is recommended for lower variability.
-
Lysis and reading: Ensure complete cell lysis and accurate measurement of luminescence.
-
Conclusion
The TAT-HIF-1 alpha (556-574) peptide is a valuable tool for researchers studying the HIF-1 signaling pathway. By stabilizing HIF-1α under normoxic conditions, it allows for the investigation of its downstream effects without the need for hypoxic conditions or chemical inducers that may have off-target effects. The protocols provided here offer a starting point for utilizing this peptide in various cell-based assays. For optimal results, it is crucial to empirically determine the best experimental conditions for your specific cell type and research question.
References
Protocol for In Vitro HIF-1 alpha (556-574) Hydroxylation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the stability and activity of HIF-1α are tightly controlled by a class of enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). PHDs hydroxylate specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thus preventing its accumulation and transcriptional activity in normoxic conditions.[1][2][3]
The peptide fragment HIF-1α (556-574), containing the critical proline residue at position 564 (Pro564), serves as a key substrate for PHDs, particularly PHD2, the primary regulator of HIF-1α stability in normoxia.[4][5] In vitro hydroxylation assays using this peptide are crucial for studying the enzymatic activity of PHDs, screening for potential inhibitors or activators, and investigating the mechanisms of cellular oxygen sensing. This document provides a detailed protocol for performing an in vitro HIF-1α (556-574) hydroxylation assay, along with data presentation and visualizations of the relevant pathways and workflows.
Signaling Pathway of HIF-1 alpha Regulation
The regulation of HIF-1α stability is a critical cellular process. The following diagram illustrates the signaling pathway leading to HIF-1α degradation under normoxic conditions.
Caption: HIF-1α degradation pathway in normoxia.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro HIF-1α (556-574) hydroxylation assay.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro HIF-1α (556-574) hydroxylation assay, primarily focusing on the kinetics of PHD2.
Table 1: Kinetic Parameters for PHD2 with HIF-1α Peptide Substrates
| Substrate (Human) | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |
| HIF-1α (556-574) CODD | PHD2 (181-426) | 229 | - | - | Oxygen Consumption | [6] |
| HIF-1α (556-574) CODD | PHD2 (181-426) | 37 | - | - | 2OG Consumption | [4] |
| HIF-1α (556-574) CODD | PHD2 (178-426) | - | 0.060 ± 0.006 | - | LC-MS | [7] |
| HIF-1α (395-414) NODD | PHD2 (181-426) | 24 | - | - | Oxygen Consumption | [6] |
| HIF-1α (395-414) NODD | PHD2 (181-426) | 44 | - | - | 2OG Consumption | [4] |
| HIF-1α (395-414) NODD | PHD2 (178-426) | - | 0.028 ± 0.001 | - | LC-MS | [7] |
Note: CODD refers to the C-terminal Oxygen-Dependent Degradation Domain, and NODD refers to the N-terminal Oxygen-Dependent Degradation Domain. Dashes indicate data not reported in the cited source.
Table 2: Cofactor and Co-substrate Affinities for PHD2
| Component | Km (μM) | Assay Conditions | Reference |
| α-Ketoglutarate | 55 ± 11 | with HIF-1α (556-574) | [8] |
| α-Ketoglutarate | 13 ± 2 | with HIF-1α (556-574) | [7] |
| Oxygen (O2) | 229 ± 60 | with HIF-1α (556-574) | [8] |
| Oxygen (O2) | > 400 | with HIF-1α (556-574) | [7] |
| Fe(II) | < 1 | with HIF-1α (556-574) | [8] |
| L-Ascorbate | 54 ± 10 | with HIF-1α (556-574) | [8] |
Experimental Protocols
This section provides a detailed methodology for an in vitro HIF-1α (556-574) hydroxylation assay using recombinant PHD2, with detection by mass spectrometry.
Materials and Reagents
-
Enzyme: Recombinant human PHD2 (e.g., catalytic domain, residues 181-426).
-
Substrate: Synthetic HIF-1α (556-574) peptide (Sequence: DLDLEMLAPYIPMDDDFQL).[9]
-
Cofactors and Co-substrates:
-
Ferrous chloride (FeCl₂) or Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂).
-
α-Ketoglutarate (2-Oxoglutarate).
-
L-Ascorbic acid.
-
-
Buffer Components:
-
HEPES or Tris-HCl.
-
Potassium chloride (KCl) or Sodium chloride (NaCl).
-
Tween-20 (optional, for some assay formats).
-
Bovine Serum Albumin (BSA) (optional, to prevent non-specific binding).
-
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Detection: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
Protocol
-
Preparation of Stock Solutions:
-
PHD2 Enzyme: Prepare a stock solution of PHD2 in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) and store at -80°C. The final concentration in the assay is typically in the low nanomolar to low micromolar range (e.g., 5 nM - 4 µM).[2][9]
-
HIF-1α (556-574) Peptide: Dissolve the peptide in nuclease-free water or assay buffer to a stock concentration of 1-10 mM and store at -20°C or -80°C. The final assay concentration typically ranges from 60 nM to 100 µM.[2][9]
-
Cofactors:
-
Fe(II): Prepare a fresh 10 mM stock solution of FeCl₂ or (NH₄)₂Fe(SO₄)₂ in water. Final assay concentration is typically 10-100 µM.[2][4][10]
-
α-Ketoglutarate: Prepare a 100 mM stock solution in water and adjust the pH to 7.0. Store at -20°C. The final assay concentration is typically 2 µM - 5 mM.[2][10]
-
L-Ascorbic Acid: Prepare a fresh 100 mM stock solution in water. Final assay concentration is typically 100 µM - 4 mM.[2][9]
-
-
In Vitro Hydroxylation Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Pre-incubate the mixture for 10-15 minutes at room temperature or 37°C to allow for iron to bind to the enzyme.[2]
-
Initiate the reaction by adding the HIF-1α (556-574) peptide to a final concentration of 100 µM.[9]
-
The final reaction volume is typically 10-50 µL.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes). Time course experiments are recommended to determine the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile with 0.1% TFA). This will precipitate the enzyme and stop the reaction.
-
-
Detection of Hydroxylated Peptide by MALDI-TOF Mass Spectrometry:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Take an aliquot of the supernatant containing the peptide substrate and product.
-
Spot the aliquot onto a MALDI target plate and co-crystallize with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
The unhydroxylated HIF-1α (556-574) peptide and the hydroxylated product will be detected as distinct peaks separated by a mass difference of +16 Da, corresponding to the addition of an oxygen atom.[1]
-
Quantify the extent of hydroxylation by comparing the peak intensities of the substrate and product.
-
Alternative Detection Methods:
-
Antibody-based assays (e.g., AlphaScreen): These assays utilize an antibody specific to the hydroxylated proline residue.[2] A biotinylated HIF-1α peptide is often used, which binds to streptavidin-coated donor beads. The anti-hydroxy-proline antibody is captured by protein A-conjugated acceptor beads. Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead if in close proximity (i.e., if the peptide is hydroxylated), resulting in a luminescent signal.[2]
-
VHL-Capture Assay: This method relies on the principle that hydroxylated HIF-1α binds to VHL.[1] The HIF-1α peptide can be immobilized (e.g., via biotin-streptavidin) and incubated with cell lysates or purified VHL. The amount of bound VHL can then be quantified, for example, by Western blotting or using radiolabeled VHL.[10]
The in vitro HIF-1α (556-574) hydroxylation assay is a powerful tool for investigating the activity of PHD enzymes and the effects of potential modulators. The choice of detection method will depend on the specific research question, available equipment, and desired throughput. Careful optimization of reaction conditions is essential for obtaining reliable and reproducible results.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 3. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 4. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled HIF-1 alpha (556-574)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is targeted for proteasomal degradation through a series of post-translational modifications. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) by prolyl hydroxylase domain (PHD) enzymes. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[1] The HIF-1α peptide fragment spanning amino acids 556-574 contains the critical Pro-564 residue, a key substrate for PHD2 and a binding site for VHL upon hydroxylation.[2][3]
This document provides detailed application notes and protocols for the use of fluorescently labeled HIF-1 alpha (556-574) peptide, a valuable tool for studying the HIF-1α signaling pathway and for the discovery of novel therapeutics targeting this pathway. The primary application highlighted is a fluorescence polarization (FP) assay for screening inhibitors of PHD2, a key enzyme in the regulation of HIF-1α stability.[4][5]
Signaling Pathway
The fluorescently labeled HIF-1α (556-574) peptide is a key reagent for investigating the initial steps of the HIF-1α degradation pathway. Under normal oxygen conditions, PHD enzymes utilize O₂, Fe(II), and 2-oxoglutarate (2-OG) to hydroxylate proline residues on HIF-1α. This hydroxylation event is the critical signal for VHL-mediated ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and activation of target genes.
References
- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application of HIF-1 alpha (556-574) in Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-1α subunit are tightly controlled by a class of enzymes known as prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, primarily Pro564 located within the 556-574 amino acid region of the oxygen-dependent degradation domain (ODDD). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[1] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][3]
The HIF-1α (556-574) peptide fragment, containing the key Pro564 residue, serves as a crucial tool in drug screening assays aimed at identifying inhibitors of PHDs, particularly PHD2, the primary regulator of HIF-1α stability.[1] Inhibition of PHD2 is a promising therapeutic strategy for conditions such as anemia and ischemic diseases.[1] This document provides detailed application notes and protocols for utilizing the HIF-1α (556-574) peptide in common drug screening platforms.
Signaling Pathway
The regulation of HIF-1α stability is a key signaling pathway in cellular oxygen sensing. The following diagram illustrates the differential fate of HIF-1α under normoxic and hypoxic conditions, highlighting the central role of the hydroxylation of the 556-574 region.
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia.
Quantitative Data from Drug Screening Assays
The following tables summarize quantitative data for known PHD2 inhibitors obtained from in vitro assays utilizing the HIF-1α (556-574) peptide.
Table 1: IC50 Values of PHD2 Inhibitors from AlphaScreen Assays
| Compound | IC50 (nM) | Assay Conditions | Reference |
| Molidustat | 7 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |
| Roxadustat (FG-4592) | 27 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |
| Vadadustat | 29 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |
| Daprodustat (GSK1278863) | 67 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |
| IOX4 | 3 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [4] |
| Roxadustat | 10.36 µM | Micellar electrokinetic chromatography (MEKC) based assay for PHD2 inhibition. | [5] |
Table 2: Kinetic Parameters for PHD2 with HIF-1α (556-574) Peptide
| Substrate | Parameter | Value | Assay Conditions | Reference |
| HIF-1α (556–574) CODD peptide | Apparent Km (2OG) | Consistent with previous reports | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | [6] |
| HIF-1α (556–574) CODD peptide | Apparent Km (oxygen) | 229 µM | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | |
| HIF-1α (556–574) CODD peptide | Specific Activity | 1.6 mol of oxygen per min per mol of PHD2 | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for PHD2 Inhibitor Screening
This affinity-based assay measures the displacement of a fluorescently labeled HIF-1α (556-574) peptide from PHD2 by a competitive inhibitor. The binding of the large PHD2 protein to the small fluorescent peptide causes a high fluorescence polarization signal. Inhibitors that displace the peptide lead to a decrease in this signal.
Caption: Fluorescence Polarization Assay Workflow.
Materials:
-
Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)
-
FITC-labeled HIF-1α (556-574) peptide
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
MnCl₂ or FeCl₂
-
2-Oxoglutarate (2-OG) or a non-catalytic analog like N-oxalylglycine (NOG)[1]
-
Test compounds dissolved in DMSO
-
384-well black plates
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FITC-HIF-1α (556-574) peptide. A final concentration of 5 nM is often optimal.[1]
-
Prepare a stock solution of PHD2. A final concentration of around 200 nM is a typical starting point.[7]
-
Prepare stock solutions of MnCl₂ (e.g., 10 µM final concentration) and 2-OG (e.g., 20 µM final concentration).[7] Note: Mn²⁺ can be used in place of Fe²⁺ to prevent hydroxylation of the peptide probe while maintaining binding.[1]
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound or DMSO (for controls) to the respective wells.
-
Add the FITC-HIF-1α (556-574) peptide to all wells.
-
Add PHD2, MnCl₂, and 2-OG to all wells except for the "free probe" control wells (which only contain the fluorescent peptide).
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[7]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).[7]
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
AlphaScreen Assay for PHD2 Activity
This homogeneous assay quantifies the enzymatic hydroxylation of a biotinylated HIF-1α (556-574) peptide by PHD2. The hydroxylated product is recognized by a specific antibody, bringing donor and acceptor beads into proximity and generating a luminescent signal.
Caption: AlphaScreen Assay Workflow for PHD2 Activity.
Materials:
-
Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)
-
Biotinylated HIF-1α (556-574) peptide
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
Anti-hydroxyproline antibody
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA[4]
-
FeSO₄
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Test compounds dissolved in DMSO
-
384-well white ProxiPlates™
-
Enzyme and Substrate Preparation:
-
Prepare a mixture containing PHD2 (final concentration 10 nM), Fe(II) (final concentration 20 µM), and L-ascorbic acid (final concentration 200 µM) in assay buffer.
-
Prepare a substrate mixture containing biotinylated HIF-1α (556-574) peptide (final concentration 150 nM) and 2-OG (final concentration 5 µM) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the test compound solution (in 20% DMSO).
-
Add 5 µL of the enzyme mixture and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 30 mM EDTA.
-
-
Detection:
-
Prepare a detection mixture containing the anti-hydroxyproline antibody and the acceptor beads.
-
Add the detection mixture to the wells.
-
Add the streptavidin donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using no enzyme and DMSO controls.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Conclusion
The HIF-1α (556-574) peptide is an invaluable tool for the discovery and characterization of PHD inhibitors. The Fluorescence Polarization and AlphaScreen assays described here are robust, high-throughput compatible methods that enable the quantitative assessment of compound potency. These application notes and protocols provide a foundation for researchers to implement these assays in their drug discovery programs targeting the HIF signaling pathway.
References
- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIF-1 alpha (556-574) as a Substrate for the PHD2 Enzyme
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1] Its stability is primarily controlled by a family of prolyl hydroxylase domain-containing enzymes (PHDs), with PHD2 being the most important isoform under normoxic conditions.[2][3] PHDs are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that hydroxylate specific proline residues within the oxygen-dependent degradation domains (ODDs) of HIF-1α.[4] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[4][5]
The HIF-1α (556-574) peptide is a 19-amino acid fragment derived from the C-terminal ODD (CODD) of human HIF-1α, encompassing the key proline residue (Pro564) targeted by PHD2.[6][7] Its sequence is typically DLDLEMLAPYIPMDDDFQL.[8] Due to its central role in the HIF signaling pathway, this peptide has become an invaluable tool for studying the biochemical and kinetic properties of the PHD2 enzyme. It serves as a specific and reliable substrate in a variety of in vitro assays designed to screen for PHD2 inhibitors, which are promising therapeutic agents for conditions such as anemia and ischemic diseases.[4][9]
Quantitative Data
The HIF-1α (556-574) peptide has been extensively characterized as a PHD2 substrate. The following tables summarize key kinetic parameters and inhibitory constants for well-known PHD inhibitors determined using this peptide.
Table 1: Kinetic Parameters for PHD2 with HIF-1α (556-574) Substrate
| Parameter | Value | Conditions | Source |
| Apparent Km (HIF-1α peptide) | 229 µM | 50 mM Tris/HCl (pH 7.5), 37°C | [9] |
| Apparent Km (2-Oxoglutarate) | 55 - 75 µM | Using HIF-1α (556-574) as the substrate | [9] |
| Specific Activity | 1.6 mol O₂ / min / mol PHD2 | Assayed with HIF-1α (556-574) peptide | [9] |
Table 2: IC₅₀ Values of Clinical PHD Inhibitors against PHD2
Assay based on the hydroxylation of biotinylated HIF-1α (556-574) peptide, measured via AlphaScreen.
| Inhibitor | IC₅₀ (nM) | Source |
| Molidustat | 7 | [10] |
| IOX4 | 3 | [10] |
| FG-4592 (Roxadustat) | 27 | [10] |
| Vadadustat | 29 | [10] |
| GSK1278863 (Daprodustat) | 67 | [10] |
Signaling Pathways and Enzymatic Reactions
The following diagrams illustrate the biological context and the specific enzymatic reaction involving PHD2 and the HIF-1α (556-574) substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
In Vivo Applications of HIF-1α (556-574) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator critical for the cellular response to low oxygen conditions (hypoxia). Its activity is primarily controlled by the stability of its alpha subunit, HIF-1α. Under normal oxygen levels (normoxia), HIF-1α is targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation domain (ODD). The HIF-1α (556-574) peptide is a 19-amino acid fragment derived from the C-terminal ODD (CODD) of HIF-1α, containing the critical proline residue (Pro564).[1][2] This peptide can act as a competitive inhibitor of the HIF-1α degradation pathway, leading to the stabilization of endogenous HIF-1α and the subsequent activation of hypoxia-response genes.[1] This targeted activation of the HIF-1 pathway holds therapeutic potential for ischemic diseases where enhanced angiogenesis and metabolic adaptation are beneficial.[1][3]
Mechanism of Action
Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate Pro564 on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for destruction by the proteasome.[1][4]
The HIF-1α (556-574) peptide mimics this recognition site. When introduced into cells, it competes with endogenous HIF-1α for binding to PHDs and/or VHL.[1] This competitive inhibition prevents the degradation of full-length HIF-1α, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of target genes like those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT-1).[1][5] For effective in vivo delivery, the peptide is often fused to a cell-penetrating peptide (CPP), such as the HIV TAT domain, which facilitates its translocation across cell membranes.[1][6]
In Vivo Application: Therapeutic Angiogenesis
The primary documented in vivo application of a cell-penetrating HIF-1α (556-574) peptide is the induction of therapeutic angiogenesis. By stabilizing HIF-1α, the peptide promotes the expression of pro-angiogenic factors, leading to the formation of new blood vessels. This has significant potential for treating ischemic conditions such as peripheral artery disease and coronary artery disease.[1]
Quantitative Data Summary
The following table summarizes data from a key study demonstrating the in vivo efficacy of a TAT-fused HIF-1α (556-574) peptide in a murine angiogenesis model.[1]
| Parameter | Description |
| Peptide Construct | HIV TAT-HIF-1α (556-574), referred to as tat-CODD. |
| Animal Model | Murine subcutaneous sponge angiogenesis assay (BALB/c mice). |
| Disease Model | Ischemia (simulated by sponge implant). |
| Administration Route | Direct injection into the implanted sponge. |
| Dosage | 10 µM and 50 µM concentrations in a 100 µL volume. |
| Treatment Schedule | Single injection at the time of sponge implantation. |
| Endpoint | Hemoglobin content within the sponge measured at day 7 post-implantation. |
| Observed Effect | ~2.5-fold increase in hemoglobin content (angiogenesis) with 50 µM tat-CODD compared to control (mutated peptide).[1] |
| Molecular Marker | Upregulation of Glucose Transporter-1 (GLUT-1) mRNA in sponge tissue, confirming HIF-1 pathway activation.[1] |
Experimental Protocols
Protocol 1: Murine Sponge Angiogenesis Assay
This protocol details the methodology for assessing the pro-angiogenic effect of a TAT-fused HIF-1α (556-574) peptide in vivo.[1]
1. Peptide Preparation: a. Synthesize the TAT-HIF-1α (556-574) fusion peptide (Sequence: YGRKKRRQRRR-DLDLEMLAPYIPMDDDFQL) and a control peptide with a mutated proline residue (Pro564Gly). b. Purify peptides to >95% purity via HPLC. c. Reconstitute the lyophilized peptides in sterile, endotoxin-free phosphate-buffered saline (PBS) to create stock solutions. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[7] d. Dilute the stock solution in sterile PBS to final concentrations of 10 µM and 50 µM.
2. Animal Model and Surgical Procedure: a. Use adult male BALB/c mice (8-10 weeks old). b. Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection). c. Shave the dorsal surface and sterilize the skin with an antiseptic solution. d. Make a small subcutaneous incision and implant a sterile polyvinyl alcohol (PVA) sponge (e.g., 1 cm diameter).
3. Peptide Administration: a. Immediately following sponge implantation, inject 100 µL of the prepared peptide solution (50 µM tat-CODD, 50 µM control peptide, or PBS vehicle) directly into the center of the PVA sponge. b. Suture the incision and allow the animal to recover on a warming pad.
4. Post-Operative Care and Monitoring: a. Monitor the animals daily for signs of distress, infection, or adverse reactions. b. Provide standard housing, food, and water ad libitum.
5. Endpoint Analysis (Day 7): a. Euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). b. Carefully excise the PVA sponges. c. To quantify angiogenesis, measure the hemoglobin content within the sponge using Drabkin's reagent. Homogenize the sponge in the reagent, centrifuge to pellet debris, and measure the absorbance of the supernatant at 540 nm. Compare results to a standard hemoglobin curve. d. For molecular analysis, a portion of the sponge can be snap-frozen in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of HIF-1 target genes (e.g., GLUT-1, VEGF).
Considerations and Troubleshooting
-
Peptide Stability: Peptides can be susceptible to degradation. Ensure proper storage at -20°C or -80°C for long-term use.[2] Prepare working solutions fresh for each experiment.
-
Cell Penetration: The native HIF-1α (556-574) peptide does not efficiently cross cell membranes. Fusion to a cell-penetrating peptide like TAT is essential for in vivo activity.[1]
-
Control Groups: A critical control is a peptide with a mutated proline residue (e.g., P564G or P564A). This demonstrates that the observed effect is dependent on the specific sequence required for interaction with the HIF degradation machinery.[1]
-
Dosage: The optimal dose may vary between models. A dose-response study is recommended for new applications.
-
Off-Target Effects: While this peptide is designed for specific pathway inhibition, systemic administration could activate HIF-1 in unintended tissues. Localized delivery, as described in the protocol, can mitigate this risk. The long-term effects of sustained HIF-1 activation should be considered.
References
- 1. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
HIF-1 alpha (556-574) peptide solubility and stability issues
Welcome to the technical support center for the HIF-1 alpha (556-574) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the HIF-1 alpha (556-574) peptide and what is its primary function?
The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment derived from the human Hypoxia-Inducible Factor 1-alpha protein. Its sequence is NH2-DLDLEMLAPYIPMDDDFQL-COOH. This peptide contains a critical proline residue (Pro-564) that is a key site for post-translational modification. In the full-length protein, this region is directly involved in the binding to the von Hippel-Lindau (VHL) tumor suppressor protein, which is an E3 ubiquitin ligase.[1][2][3][4] This interaction targets HIF-1 alpha for proteasomal degradation under normal oxygen conditions (normoxia).[5][6][7][8] Therefore, this peptide is often used in studies of the HIF-1 signaling pathway, particularly to investigate the mechanisms of HIF-1 alpha stability and degradation.
Q2: How should I properly store the lyophilized HIF-1 alpha (556-574) peptide and its solutions?
Proper storage is crucial to maintain the integrity and activity of the peptide. For lyophilized powder, long-term storage at -20°C or below is recommended.[1][9][10] Some suppliers suggest storage at -80°C for maximal stability.[11][12] Once reconstituted, the stability of the peptide solution depends on the solvent and storage temperature. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12][13]
Q3: What are the recommended solvents for dissolving the HIF-1 alpha (556-574) peptide?
The solubility of this peptide can be challenging due to its amino acid composition. Based on its sequence, the peptide is acidic. For initial solubilization, it is recommended to first try sterile, purified water.[14][15] If the peptide does not dissolve completely, adding a small amount of a basic solution, such as ammonium hydroxide (<50 µL), can help.[14][15] Dimethyl sulfoxide (DMSO) is also a commonly used solvent for this peptide, with reported solubility of at least 2.5 mg/mL.[11] For highly hydrophobic peptides, dissolving in a small amount of DMSO first and then slowly adding aqueous buffer is a common strategy.[15]
Q4: What is the expected stability of the HIF-1 alpha (556-574) peptide in solution?
The stability of the peptide in solution is limited. For solutions prepared in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[11][12] For aqueous solutions, it is best to use them fresh. If storage is necessary, they should be kept at -20°C and used within a month.[13] Always protect solutions from light.[11]
Troubleshooting Guide
Issue 1: The peptide will not dissolve in my chosen solvent.
-
Initial Steps: Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Aqueous Solutions: If the peptide does not dissolve in water, assess the peptide's charge. The HIF-1 alpha (556-574) sequence is acidic. Try adding a small amount of a dilute basic solution like ammonium bicarbonate or ammonium hydroxide to increase the pH and improve solubility.[15]
-
Organic Solvents: If aqueous solutions fail, try dissolving the peptide in a small volume of DMSO.[11][12] Once fully dissolved, you can slowly add your aqueous buffer to the DMSO stock solution. Be aware that adding an aqueous solution too quickly can cause the peptide to precipitate.
-
Physical Assistance: Gentle warming (to around 37°C) and sonication can aid in dissolving the peptide.[12] However, avoid excessive heat as it can degrade the peptide.
Issue 2: I am observing inconsistent or no activity in my biological assays.
-
Peptide Integrity: The peptide may have degraded due to improper storage or handling. Ensure that the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light. Avoid multiple freeze-thaw cycles by using aliquots.
-
Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate concentration in your experiments. Visually inspect your stock solution for any precipitates. If present, try the solubilization troubleshooting steps above.
-
Experimental Controls: Include appropriate positive and negative controls in your assays. For example, a scrambled version of the peptide can serve as a negative control to ensure the observed effects are sequence-specific.
-
Peptide Modification: The activity of this peptide is dependent on the hydroxylation state of Pro-564.[8][16] Ensure that the peptide you are using is appropriate for your experimental question (i.e., hydroxylated or non-hydroxylated).
Quantitative Data Summary
Table 1: Solubility of HIF-1 alpha (556-574) Peptide
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL[11] | A common solvent for initial stock solution preparation. |
| Water | Variable | Recommended as the first solvent to try.[14] Solubility can be low. |
| Aqueous Buffers (e.g., PBS) | Variable | Solubility is pH-dependent. The peptide is acidic. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 6 months[9] | Store desiccated. |
| -80°C | Long-term | Recommended for maximum stability.[11] | |
| Solution in DMSO | -20°C | Up to 1 month[11][12] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[11][12] | Protect from light. | |
| Aqueous Solution | -20°C | Up to 1 month[13] | Best to use fresh. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HIF-1 alpha (556-574) Peptide
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of an appropriate solvent (e.g., sterile DMSO to prepare a stock solution).
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. A clear solution should be obtained.
-
If necessary, dilute the stock solution with the appropriate aqueous buffer for your experiment. Add the aqueous buffer slowly to the stock solution while vortexing to prevent precipitation.
-
Aliquot the stock solution into single-use vials and store at the recommended temperature.
Visualizations
HIF-1 alpha Signaling Pathway under Normoxic and Hypoxic Conditions
Caption: Regulation of HIF-1 alpha stability by oxygen levels.
Experimental Workflow for Peptide Solubility and Stability Testing
Caption: Workflow for preparing and storing the peptide.
References
- 1. genscript.com [genscript.com]
- 2. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1 alpha (556-574) | 1201633-99-9 | BroadPharm [broadpharm.com]
- 4. HIF-1a (556-574) - 1 mg [anaspec.com]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 6. raybiotech.com [raybiotech.com]
- 7. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. oncotarget.com [oncotarget.com]
- 9. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 10. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biocat.com [biocat.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: HIF-1 alpha (556-574) Peptide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the HIF-1 alpha (556-574) peptide in various assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the lyophilized HIF-1 alpha (556-574) peptide?
A1: Peptides are typically supplied in a lyophilized powder format.[1] For reconstitution, use an appropriate sterile buffer as needed for your specific application. For long-term storage of the stock solution, it is recommended to store it at -20°C or -80°C.[2][3][4] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles. Depending on the supplier, short-term storage of up to 6 months may be possible at 2-8°C.[1]
Q2: What is the significance of the Proline at position 564 (Pro564) in the HIF-1 alpha (556-574) sequence?
A2: Proline 564 is a critical residue within this peptide sequence.[2] Under normal oxygen conditions (normoxia), this proline is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event is the primary signal for the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex, to recognize and bind to the HIF-1 alpha protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5]
Q3: Can I use the HIF-1 alpha (556-574) peptide in cell-based assays?
A3: The HIF-1 alpha (556-574) peptide is primarily used in in vitro biochemical and biophysical assays, such as fluorescence polarization, ELISA, and pull-down assays, to study the interactions with binding partners like PHD2 and VHL. Its direct use in cell-based assays is less common as the native interactions occur with the full-length HIF-1 alpha protein within the cellular context. However, modified or cell-penetrating versions of the peptide could potentially be used to interfere with or probe these interactions within cells.
Q4: For a fluorescence polarization (FP) assay, should I use Fe(II) or Mn(II) as a cofactor for PHD2?
A4: While Fe(II) is the native metal cofactor for PHD2, it is recommended to use Mn(II) in affinity-based FP assays.[5] The use of Fe(II) can lead to the catalytic hydroxylation of the HIF-1 alpha (556-574) peptide probe by PHD2. This modification causes the peptide to lose its binding affinity for PHD2, which would interfere with the assay. Mn(II) can substitute for Fe(II) to maintain the binding affinity for the assay without inducing hydroxylation of the probe.[5]
Assay Optimization and Troubleshooting Guide
This guide addresses common issues encountered during assays involving the HIF-1 alpha (556-574) peptide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Fluorescence Polarization (FP) Assay | 1. Low Binding Affinity: The interaction between the fluorescently labeled HIF-1 alpha peptide and its binding partner (e.g., PHD2) is weak. | • Optimize Buffer Conditions: Ensure the presence of necessary cofactors. For PHD2 binding, the addition of Mn(II) and 2-oxoglutarate (2-OG) is critical to enhance binding affinity.[5]• Check Protein Activity: Verify that the protein (e.g., PHD2) is active and correctly folded.• Increase Concentrations: While keeping the labeled peptide concentration low (e.g., 1-10 nM), try increasing the concentration of the binding partner. |
| 2. Incorrect Instrument Settings: PMT gain, focus, or filters may not be optimal. | • Calibrate Reader: Set the gain using a sample of the free fluorescent peptide to a target millipolarization (mP) value (e.g., 20-50 mP).• Verify Filters: Ensure the excitation and emission filters are correct for your chosen fluorophore (e.g., FITC, TAMRA). | |
| 3. Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | • Use Fresh Aliquots: Always use a fresh aliquot of the peptide for each experiment.• Verify Peptide Integrity: If possible, check the purity and concentration of your peptide stock. | |
| High Background or Non-Specific Binding | 1. High Labeled Peptide Concentration: Using too much fluorescent peptide can lead to high background signal. | • Titrate the Peptide: Determine the lowest concentration of the labeled peptide that gives a stable signal well above the buffer-only control (typically in the low nanomolar range).[6] |
| 2. Non-Specific Binding to Plates/Surfaces: The peptide or protein may be adhering to the microplate wells. | • Use Appropriate Plates: Employ low-binding black microplates.• Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer. | |
| 3. Protein Aggregation: The binding partner protein may be aggregated, leading to non-specific interactions. | • Centrifuge Protein Stock: Spin down the protein stock before use to remove any aggregates.• Optimize Buffer: Ensure the buffer conditions (pH, salt concentration) are optimal for the protein's stability. | |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.• Prepare Master Mixes: Prepare master mixes of reagents to minimize well-to-well variability. |
| 2. Temperature Fluctuations: Binding kinetics are temperature-dependent. | • Equilibrate Reagents: Allow all reagents and plates to reach room temperature before starting the assay.• Maintain Consistent Temperature: Perform incubations at a stable, controlled temperature. | |
| 3. Reagent Variability: Inconsistent quality of reagents (buffer, cofactors, protein). | • Use High-Purity Reagents: Ensure all chemicals and reagents are of high quality.• Prepare Fresh Buffers: Use freshly prepared buffers for each experiment. | |
| No Inhibition in Competitive Assays | 1. Inhibitor Inactivity: The test compound does not inhibit the interaction. | • This may be a valid negative result. |
| 2. Incorrect Assay Conditions: The concentration of the binding partner or labeled peptide is too high. | • Optimize Protein Concentration: Use a protein concentration that results in 50-80% binding of the labeled peptide (typically around the Kd).• Use Labeled Peptide Below Kd: The concentration of the fluorescent tracer should ideally be at or below the dissociation constant (Kd) of the interaction. | |
| 3. Labeled Peptide Binds Too Tightly: The affinity of the fluorescently labeled peptide is much higher than the unlabeled peptide or inhibitor. | • Validate with Unlabeled Peptide: First, perform a competition experiment with the unlabeled HIF-1 alpha (556-574) peptide to ensure the labeled peptide can be displaced. |
Quantitative Data Summary
The following tables summarize key quantitative data for assays involving the HIF-1 alpha (556-574) peptide.
Table 1: Binding Affinities and Kinetic Constants
| Interacting Molecules | Assay Type | Parameter | Value | Reference |
| Hydroxylated HIF-1α (556-574) + VCB Complex | Not Specified | Kd | 33 nM | [7] |
| Non-hydroxylated HIF-1α (556-574) + VCB Complex | Not Specified | Kd | 34 µM | [7] |
| HIF-1α (556-574) CODD peptide + PHD2 | Oxygen Consumption | Km (app) | 22 µM | [8] |
| HIF-1α (556-574) CODD peptide + PHD2 | Oxygen Consumption | Km (app) for O2 | 229 µM | [9] |
VCB Complex: von Hippel Lindau-ElonginC-ElonginB complex CODD: C-terminal Oxygen-Dependent Degradation Domain
Table 2: IC50 Values of PHD2 Inhibitors Determined in Assays Using HIF-1α (556-574) Peptide
| Inhibitor | Assay Type | PHD Isoform | IC50 | Reference |
| Roxadustat (FG-4592) | Fluorescence Polarization | PHD2 | 591.4 nM | |
| Roxadustat (FG-4592) | AlphaScreen | PHD2 | 27 nM | |
| Vadadustat (AKB-6548) | Fluorescence Polarization | PHD2 | 608.7 nM | |
| Vadadustat (AKB-6548) | AlphaScreen | PHD2 | 29 nM | |
| Molidustat (BAY 85-3934) | AlphaScreen | PHD2 | 7 nM | |
| IOX2 | Cell-free Assay | PHD2 | 21 nM | |
| IOX4 | AlphaScreen | PHD2 | 3 nM | |
| Enarodustat (JTZ-951) | Not Specified | PHD2 | 0.22 µM | |
| FG-2216 | Not Specified | PHD2 | 3.9 µM |
Experimental Protocols & Visualizations
HIF-1 alpha Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1 alpha subunit is continuously produced and degraded. Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues (Pro402 and Pro564) within the Oxygen-Dependent Degradation Domain (ODDD). The HIF-1 alpha (556-574) peptide contains the Pro564 site. This hydroxylation allows the von Hippel-Lindau (VHL) protein, part of an E3 ubiquitin ligase complex, to bind to HIF-1 alpha, leading to its ubiquitination and subsequent destruction by the proteasome. Under low oxygen conditions (hypoxia), PHD activity is inhibited, HIF-1 alpha is stabilized, translocates to the nucleus, and activates gene transcription.
Caption: HIF-1 alpha degradation pathway in normoxia versus stabilization in hypoxia.
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for PHD2 Inhibitors
This protocol describes a method to screen for inhibitors of the HIF-1 alpha (556-574) and PHD2 interaction using a fluorescently labeled HIF-1 alpha (556-574) peptide.
Experimental Workflow Diagram
Caption: Workflow for a competitive fluorescence polarization (FP) assay.
Materials:
-
FITC-labeled HIF-1 alpha (556-574) peptide (Tracer)
-
Unlabeled HIF-1 alpha (556-574) peptide (Positive Control)
-
Recombinant PHD2 enzyme
-
Test inhibitors
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
Cofactors: MnCl₂, 2-oxoglutarate (2-OG)
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled HIF-1 alpha peptide in an appropriate solvent (e.g., DMSO or water) and dilute it in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 10 nM for a final concentration of 5 nM).[5]
-
Prepare a 2X working solution of PHD2 enzyme and cofactors (e.g., 20 µM MnCl₂ and 40 µM 2-OG for final concentrations of 10 µM and 20 µM, respectively) in Assay Buffer.[5] The optimal PHD2 concentration should be determined empirically but is typically around the Kd of the peptide interaction to achieve 50-80% binding.
-
Prepare serial dilutions of the test inhibitors and the unlabeled peptide control in Assay Buffer.
-
-
Assay Procedure:
-
Add a volume (e.g., 50 µL for a 96-well plate) of the 2X PHD2/cofactor solution to each well.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitors or control compounds to the wells.
-
Include control wells:
-
No Inhibition Control: Add buffer/solvent instead of inhibitor.
-
Positive Control: Add the unlabeled HIF-1 alpha peptide.
-
Free Tracer Control: Add buffer instead of the PHD2/cofactor solution.
-
-
Mix the plate gently and incubate for 15-30 minutes at room temperature.
-
Initiate the binding reaction by adding an equal volume (e.g., 50 µL) of the 2X FITC-labeled peptide solution to all wells.
-
Mix the plate by gentle shaking for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.
-
Measure the fluorescence polarization (in mP) using a plate reader with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 528 nm for FITC).
-
-
Data Analysis:
-
Subtract the background mP values (wells with buffer only).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.
-
Protocol 2: GST Pull-Down Assay for Protein-Peptide Interaction
This protocol provides a general framework for confirming the interaction between a GST-tagged protein (e.g., GST-PHD2) and the HIF-1 alpha (556-574) peptide.
Methodology:
-
Preparation of GST-Bait Protein:
-
Express and purify the GST-tagged bait protein (e.g., GST-PHD2) from E. coli according to standard protocols.
-
Also, express and purify GST alone to serve as a negative control.
-
-
Immobilization of Bait Protein:
-
Equilibrate Glutathione-Sepharose beads by washing them three times with ice-cold binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Incubate a defined amount of purified GST-PHD2 or GST-only protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
-
Binding Reaction:
-
Wash the beads three times with binding buffer to remove any unbound protein.
-
Resuspend the beads in binding buffer and add the HIF-1 alpha (556-574) peptide to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction to occur.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold binding buffer to remove non-specifically bound peptide.
-
Elute the bound proteins (GST-bait and interacting peptide) from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge the samples to pellet the beads and collect the supernatant (eluate).
-
Analyze the eluates by SDS-PAGE. The presence of the HIF-1 alpha (556-574) peptide in the GST-PHD2 pull-down but not in the GST-only control would confirm the interaction. The peptide may be visualized by silver staining or, if modified (e.g., biotinylated), by Western blot using streptavidin-HRP.
-
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 9. bmglabtech.com [bmglabtech.com]
Troubleshooting low signal in HIF-1 alpha hydroxylation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low signal in HIF-1 alpha (HIF-1α) hydroxylation assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most HIF-1α hydroxylation assays?
A1: HIF-1α hydroxylation assays are designed to measure the activity of prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a critical step that signals for HIF-1α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] Most assays quantify either the direct hydroxylation of a HIF-1α substrate or the downstream consequences of this event.
Q2: What are the key components and co-factors required for a successful in vitro HIF-1α hydroxylation reaction?
A2: A successful in vitro hydroxylation reaction requires the PHD enzyme, a HIF-1α substrate (often a peptide corresponding to the oxygen-dependent degradation domain, ODD), and several essential co-factors. The PHDs are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[6][7] Therefore, the reaction buffer must contain adequate concentrations of Fe(II) and 2-OG. Ascorbate is also crucial as it reduces Fe(III) back to Fe(II), recycling the enzyme for subsequent reactions.[8]
Q3: Why is HIF-1α protein so unstable and difficult to detect?
A3: Under normal oxygen levels (normoxia), HIF-1α has an extremely short half-life, estimated to be around 5 minutes.[9][10] This rapid degradation is due to the efficient activity of PHD enzymes, which constantly mark it for proteasomal degradation.[5][10] Therefore, detecting HIF-1α in normoxic cells is challenging and often requires strategies to inhibit its degradation.[11]
Troubleshooting Guide for Low or No Signal
This guide addresses common causes of low or absent signal in HIF-1α hydroxylation assays, such as ELISA-based platforms or Western blotting for hydroxylated HIF-1α.
| Potential Cause | Recommended Solution | Explanation |
| Inactive PHD Enzyme | Use freshly prepared or properly stored aliquots of the PHD enzyme. Ensure the enzyme has not been subjected to multiple freeze-thaw cycles.[12] Run a positive control with a known active enzyme to verify its functionality. | Enzymes are sensitive to storage conditions and repeated temperature changes can lead to denaturation and loss of activity.[13] |
| Insufficient or Degraded Co-factors | Prepare fresh solutions of ascorbate and Fe(II) immediately before setting up the assay. Ascorbate is particularly prone to oxidation. Use an optimal concentration of 2-oxoglutarate.[6] | The catalytic activity of PHDs is absolutely dependent on these co-factors.[6][8] Ascorbate is required to maintain the iron in its reduced Fe(II) state.[8] |
| Problems with the HIF-1α Substrate | Verify the integrity and concentration of the HIF-1α peptide or protein substrate. If using cell lysates, ensure they were prepared quickly on ice with protease inhibitors to prevent HIF-1α degradation.[14] | The substrate must be present in a sufficient, non-degraded form for the enzyme to act upon. HIF-1α is notoriously unstable in cell lysates.[9][14] |
| Suboptimal Assay Buffer Conditions | Ensure the assay buffer is at the optimal pH and temperature for the PHD enzyme. Most enzymatic assays work best when the buffer is at room temperature.[12][15] Avoid interfering substances (see table below). | Enzyme activity is highly dependent on environmental conditions like pH and temperature.[13] Deviations from the optimal range can significantly reduce or abolish enzyme function. |
| Inefficient Detection | For ELISA, check the concentration and activity of the detection antibody (anti-hydroxy-HIF-1α) and the secondary antibody-enzyme conjugate.[16] For Western blots, ensure efficient protein transfer and use a validated antibody. | A weak or inactive detection reagent will result in a low signal even if the hydroxylation reaction was successful. |
| Incorrect Plate Reading | Verify that the microplate reader is set to the correct wavelength for your assay's detection method (e.g., 450 nm for TMB-based ELISAs).[12][15] | Reading at the wrong wavelength will lead to inaccurate and low absorbance values. |
| For Cell-Based Assays: Insufficient HIF-1α Expression | To detect hydroxylated HIF-1α in cells, it's often necessary to first induce and stabilize total HIF-1α expression. This can be achieved by treating cells with hypoxia mimetics like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), or by exposing them to true hypoxic conditions.[4][11][14] | Under normoxia, the steady-state level of HIF-1α is extremely low, making its hydroxylated form virtually undetectable.[11] |
Common Interfering Substances
Certain substances can interfere with the enzymatic reaction or the detection system. Ensure your sample preparation and assay buffers are free from these inhibitors.
| Substance | Inhibitory Concentration | Mechanism of Interference |
| EDTA | >0.5 mM | Chelates Fe(II) ions, which are essential for PHD enzyme activity.[12][15] |
| Ascorbic Acid | >0.2% | While necessary at optimal concentrations, excessively high levels can interfere with some assay readouts.[12] |
| SDS, Sodium Azide, NP-40, Tween-20 | >0.2% to >1% | These detergents and preservatives can denature enzymes or interfere with antibody-antigen binding in immunoassays.[12] |
Experimental Protocols & Visualizations
HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate HIF-1α, leading to its degradation. During low oxygen conditions (hypoxia), this hydroxylation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate gene transcription.
Caption: HIF-1α regulation in normoxia vs. hypoxia.
General Workflow for an In Vitro HIF-1α Hydroxylation Assay (ELISA-based)
This workflow outlines the key steps for a typical in vitro assay to screen for inhibitors or activators of PHD enzymes.
Caption: Workflow for an in vitro HIF-1α hydroxylation ELISA.
Detailed Methodologies: VHL Capture Assay
A Von Hippel-Lindau (VHL) capture assay is a common method to assess the hydroxylation status of HIF-1α.[5][17] This method leverages the specific biological interaction between hydroxylated HIF-1α and the VHL protein.
-
Reaction: Perform an in vitro hydroxylation reaction using a biotinylated HIF-1α substrate (e.g., a peptide of the ODD). The reaction mixture includes the PHD enzyme, co-factors (Fe(II), ascorbate, 2-OG), and the test compound.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated HIF-1α peptide will bind to the plate surface.
-
VHL Binding: Add a fusion protein of GST-VHL (or another tagged VHL complex) to the wells. The VHL protein will specifically bind only to the HIF-1α peptides that have been successfully hydroxylated by the PHD enzyme.
-
Detection: After washing away unbound VHL, add an anti-GST antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Readout: Add a colorimetric HRP substrate (like TMB). The resulting color development is proportional to the amount of bound VHL, which directly reflects the extent of HIF-1α hydroxylation.[5]
This technical guide provides a starting point for troubleshooting and understanding HIF-1α hydroxylation assays. For specific issues related to commercial kits, always consult the manufacturer's instructions and support resources.
References
- 1. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]
- 2. FAQs - Hypoxia and HIFs | Bio-Techne [bio-techne.com]
- 3. HIF-1 alpha Transcription Factor Assay Kit (Colorimetric) (KA1321): Novus Biologicals [novusbio.com]
- 4. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Multiple Factors Affecting Cellular Redox Status and Energy Metabolism Modulate Hypoxia-Inducible Factor Prolyl Hydroxylase Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I am not getting a signal for HIF-1alpha. How can I improve the signal? | Cell Signaling Technology [cellsignal.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. monash.edu [monash.edu]
- 14. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 17. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of HIF-1 alpha (556-574)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the HIF-1 alpha (556-574) peptide. Our goal is to help researchers, scientists, and drug development professionals prevent non-specific binding and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of the HIF-1 alpha (556-574) peptide?
A1: Non-specific binding of the HIF-1 alpha (556-574) peptide can arise from several factors, including hydrophobic and ionic interactions with surfaces (e.g., beads, plates) and other proteins in your sample. The inherent physicochemical properties of the peptide can contribute to this issue. It is crucial to optimize experimental conditions to minimize these unwanted interactions.[1][2]
Q2: How does the hydroxylation status of Proline-564 affect the binding of the HIF-1 alpha (556-574) peptide?
A2: The hydroxylation of Proline-564 within the HIF-1 alpha (556-574) peptide is a critical post-translational modification that significantly increases its binding affinity for the von Hippel-Lindau (VHL) protein complex. This specific interaction is a key step in the oxygen-dependent degradation pathway of HIF-1 alpha. Non-hydroxylated peptides exhibit substantially lower affinity for VHL, which can be used as a negative control in binding assays.[3]
Q3: What are the most common blocking agents used to prevent non-specific binding of peptides?
A3: Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[4][5] The choice of blocking agent can depend on the specific assay. For example, while non-fat dry milk is effective, it contains a heterogeneous mixture of proteins and may not be suitable for all applications. BSA is a more defined blocking agent. It is important to use high-purity, protease-free BSA to avoid interference.[4]
Q4: Can the choice of buffer components influence non-specific binding?
A4: Absolutely. Buffer components such as salt concentration and detergents play a crucial role. Increasing the salt concentration (e.g., 150-500 mM NaCl) can help disrupt non-specific ionic interactions. Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05-0.1%) are effective in reducing hydrophobic interactions.[1][2][6]
Troubleshooting Guides
Issue 1: High background in pull-down assays.
Possible Cause & Solution
-
Inadequate Blocking: The blocking step may be insufficient.
-
Suboptimal Wash Buffer: The wash buffer may not be stringent enough to remove non-specifically bound proteins.
-
Non-specific Binding to Beads: The peptide or other proteins may be binding directly to the affinity beads.
-
Recommendation: Pre-clear your lysate by incubating it with the beads alone before adding your baited peptide. This will help remove proteins that have a high affinity for the beads themselves.
-
Issue 2: False positives in co-immunoprecipitation (Co-IP).
Possible Cause & Solution
-
Antibody Cross-reactivity: The antibody used for immunoprecipitation may be cross-reacting with other proteins in the lysate.
-
Recommendation: Use a highly specific monoclonal antibody. Perform a negative control experiment using a non-specific IgG antibody of the same isotype to identify proteins that bind non-specifically to the antibody.
-
-
Contamination from Abundant Proteins: Highly abundant cellular proteins can non-specifically co-precipitate.
-
Recommendation: Optimize the lysis buffer with appropriate salt and detergent concentrations to minimize non-specific interactions. Consider a pre-clearing step with an irrelevant antibody-bead complex.
-
Issue 3: High background noise in ELISA.
Possible Cause & Solution
-
Insufficient Plate Blocking: The microplate wells may not be adequately blocked, leading to non-specific binding of the peptide or detection antibodies.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Recommendation: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents.
-
Recommendation: Increase the number of wash steps (e.g., 3-5 times) and ensure complete removal of the wash buffer after each step. Use a wash buffer containing a detergent like Tween-20 (0.05%).[6]
-
Quantitative Data
Table 1: Binding Affinities of HIF-1 alpha (556-574) Peptide
| Peptide State | Binding Partner | Dissociation Constant (Kd) | Reference |
| Hydroxylated (Pro-564) | VCB Complex | ~33 nM | [3] |
| Non-hydroxylated | VCB Complex | ~34 µM | [3] |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify Interacting Proteins
-
Bait Preparation:
-
Immobilize biotinylated HIF-1 alpha (556-574) peptide (or a control non-hydroxylated version) on streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Wash the beads three times with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20).
-
-
Cell Lysate Preparation:
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.
-
Centrifuge and collect the supernatant.
-
-
Binding:
-
Add the pre-cleared cell lysate to the beads with the immobilized peptide.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer. For the final wash, use a buffer with a higher salt concentration (e.g., 300-500 mM NaCl) to further reduce non-specific binding.
-
-
Elution:
-
Elute the bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a buffer containing a high concentration of free biotin).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Interactions
-
Cell Lysis:
-
Lyse cells expressing the target protein of interest in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the target protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution:
-
Elute the immunocomplexes with SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the HIF-1 alpha (556-574) interacting partner.
-
Visualizations
Caption: HIF-1 alpha signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for a pull-down assay using HIF-1 alpha (556-574) peptide.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. oncotarget.com [oncotarget.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Buffer Conditions for HIF-1 alpha (556-574) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving the HIF-1 alpha (556-574) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the HIF-1 alpha (556-574) peptide?
A1: The HIF-1 alpha (556-574) peptide is a 19-amino-acid fragment derived from the C-terminal Oxygen-Dependent Degradation Domain (ODDD) of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.[1][2] Its sequence is DLDLEMLAPYIPMDDDFQL.[1][3] This peptide contains the critical proline residue (Pro-564) that is hydroxylated by prolyl hydroxylase domain 2 (PHD2), leading to the degradation of HIF-1α under normoxic conditions.[1] Consequently, this peptide is widely used in in vitro assays to study the interaction with and activity of PHD enzymes.[2][4]
Q2: What are the main challenges when working with the HIF-1 alpha (556-574) peptide?
A2: The primary challenges include ensuring peptide solubility, maintaining its stability, and preventing aggregation. Due to its amino acid composition, the peptide can be prone to solubility issues in certain aqueous buffers. Additionally, like many peptides, it can be susceptible to degradation and aggregation if not handled and stored properly.
Q3: How should the lyophilized HIF-1 alpha (556-574) peptide be stored?
A3: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C.[1][5][6] For short-term storage, it can be kept refrigerated at 2-8°C for up to six months.[5] It is recommended to keep the vial tightly capped and protected from moisture and light.[6]
Q4: What is the best way to dissolve the HIF-1 alpha (556-574) peptide?
A4: The recommended approach is to first attempt to dissolve the peptide in sterile, oxygen-free water or a common buffer like Tris or phosphate buffer at a neutral pH.[7] Given its acidic nature (calculated negative charge), if it does not dissolve in water, you can try adding a small amount of a basic solution like ammonium hydroxide (<50 μL) or using a basic buffer.[3] Alternatively, for highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO and then diluting with the aqueous buffer is a common strategy.[7] Gentle sonication (3x 10 seconds on ice) can also aid in dissolution.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - The peptide has a net negative charge and may be insoluble in acidic or neutral aqueous solutions.- The peptide concentration is too high.- The buffer composition is not optimal. | - Try dissolving the peptide in a slightly basic buffer (pH > 7.5).- Attempt to dissolve in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing.- Reduce the final concentration of the peptide in the solution.- Use sonication to aid dissolution.[7] |
| Precipitation occurs after adding the peptide to the buffer | - The peptide is not stable in the final buffer conditions.- The buffer has reached its saturation point for the peptide. | - Re-dissolve the precipitate by gentle warming or sonication.[7]- Consider changing the buffer composition (see Table 1).- Prepare a fresh stock solution of the peptide at a lower concentration. |
| Inconsistent results in binding assays | - Peptide aggregation.- Peptide degradation.- Suboptimal buffer components. | - Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer to minimize non-specific binding and aggregation.[2]- Include a carrier protein like BSA (e.g., 0.1%) to prevent the peptide from sticking to surfaces.[2]- Ensure the pH of the buffer is optimal for the interaction being studied (e.g., pH 7.4 for PHD2 binding).[8]- Prepare fresh peptide solutions for each experiment. |
| Low signal in fluorescence polarization assays | - Low binding affinity between the peptide and its binding partner.- Quenching of the fluorescent label.- Incorrect buffer composition. | - Optimize the concentrations of cofactors required for the interaction (e.g., 2-oxoglutarate and metal ions for PHD2).[8][9]- Check the pH of the buffer; for PHD2 binding, a pH between 6 and 9 is tolerated, with pH 7.4 being optimal.[8]- Ensure the buffer does not contain components that interfere with the fluorescent signal. |
Experimental Protocols
Protocol: Fluorescence Polarization Assay for PHD2 Inhibition
This protocol is adapted from studies on the binding of fluorescein-labeled HIF-1 alpha (556-574) to PHD2.[8][9]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4-7.5.[2][10]
- FITC-labeled HIF-1 alpha (556-574) Peptide Stock: Prepare a concentrated stock solution (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or water) and store at -20°C.
- PHD2 Enzyme Stock: Prepare a stock solution of recombinant PHD2 in a suitable buffer and store according to the manufacturer's instructions.
- Cofactor Solutions: Prepare stock solutions of 2-oxoglutarate (2-OG) and MnCl₂.
- Test Inhibitor Compounds: Dissolve inhibitor compounds in DMSO to create a concentrated stock solution.
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, PHD2 enzyme, MnCl₂ (final concentration ~10 µM), and 2-OG (final concentration ~20 µM).[8]
- Add the test inhibitor compound or DMSO (for control wells) to the reaction mixture and incubate for 15 minutes at room temperature.
- Add the FITC-labeled HIF-1 alpha (556-574) peptide to a final concentration of ~5 nM.[9]
- Incubate the plate for at least 1 hour at room temperature to allow the binding to reach equilibrium.[8]
- Measure the fluorescence polarization using a suitable plate reader.
3. Data Analysis:
- Calculate the anisotropy or mP (millipolarization) values.
- Plot the mP values against the inhibitor concentration to determine the IC₅₀ value.
Data Summary
Table 1: Recommended Buffer Components for HIF-1 alpha (556-574) Experiments
| Component | Recommended Concentration/Range | Purpose | Reference(s) |
| Buffer | 50 mM HEPES or Tris-HCl | Maintain a stable pH | [2][10] |
| pH | 7.4 - 7.5 (optimal for PHD2 binding) | Ensure optimal protein/peptide activity and interaction | [8] |
| Metal Ions (for PHD2 assays) | 10 µM MnCl₂ or other divalent cations (e.g., Fe²⁺) | Cofactor for PHD2 enzyme activity | [8] |
| 2-Oxoglutarate (2-OG) | 20 µM | Co-substrate for PHD2 enzyme | [8][9] |
| Detergent | 0.01% Tween-20 | Reduce non-specific binding and aggregation | [2] |
| Carrier Protein | 0.1% BSA | Prevent peptide adsorption to surfaces | [2] |
| Reducing Agent | 1 mM DTT (if Cys is present) | Prevent disulfide bond formation (not present in standard HIF-1 alpha (556-574)) | [7] |
| Organic Solvent | Up to 1% DMSO | To dissolve hydrophobic compounds/inhibitors | [8] |
Signaling Pathways and Workflows
Caption: HIF-1 alpha signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for a peptide binding assay.
Caption: Troubleshooting logic for peptide solubility issues.
References
- 1. genscript.com [genscript.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 5. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of HIF-1 alpha (556-574) Fragment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in expressing the Human Hypoxia-Inducible Factor 1-alpha (HIF-1α) fragment spanning amino acids 556-574.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing the HIF-1α (556-574) fragment?
A1: The main challenges associated with the expression of this 19-amino acid peptide are:
-
Small Size: Its small size makes it highly susceptible to proteolytic degradation by host cell proteases.
-
Low Yield: Consequently, obtaining a high yield of the purified peptide can be difficult.
-
Solubility: Depending on the expression system and fusion tags used, the fragment may form insoluble inclusion bodies.
Q2: Is chemical synthesis a better option than recombinant expression for this fragment?
A2: Chemical peptide synthesis is a viable and frequently used method for obtaining the HIF-1α (556-574) fragment, especially for research quantities where high purity is required. However, for larger-scale production or when isotopic labeling is needed, recombinant expression in hosts like E. coli can be more cost-effective.
Q3: What are the recommended expression systems for the HIF-1α (556-574) fragment?
A3: Escherichia coli is the most common and cost-effective expression system. To overcome the challenges of small peptide expression, it is highly recommended to express the HIF-1α (556-574) fragment as a fusion protein.
Q4: Which fusion tags are suitable for expressing this fragment?
A4: Several fusion tags can enhance the expression, solubility, and purification of the HIF-1α (556-574) fragment:
-
Thioredoxin (Trx): Known to significantly enhance the solubility of its fusion partners.
-
Glutathione S-transferase (GST): A larger tag that can improve solubility and provides a well-established purification method.
-
Polyhistidine-tag (His-tag): A small tag that facilitates purification via immobilized metal affinity chromatography (IMAC) but may not significantly improve solubility on its own. It is often used in combination with other solubility-enhancing tags.
-
SUMO (Small Ubiquitin-like Modifier): Can enhance both expression and solubility, and specific proteases are available for its precise removal.
Q5: Why is codon optimization important for expressing this human peptide in E. coli?
A5: Codon optimization involves replacing codons in the human gene sequence with those that are more frequently used by E. coli. This can significantly improve the rate of translation and overall protein yield by avoiding tRNA pool limitations and premature termination of translation.[1]
Troubleshooting Guides
Problem 1: Low or No Expression of the HIF-1α (556-574) Fusion Protein
| Possible Cause | Troubleshooting Step |
| Codon Bias | Synthesize a codon-optimized gene for the HIF-1α (556-574) fragment fused to your tag of choice, tailored for E. coli expression.[2][3][4] |
| Plasmid or Vector Issues | Verify the integrity of your expression plasmid by restriction digestion and sequencing. Ensure the fragment is in the correct reading frame with the fusion tag. |
| Inefficient Induction | Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction. A typical starting point is an OD600 of 0.6-0.8 and 0.1-1.0 mM IPTG. |
| Sub-optimal Growth Conditions | Optimize growth temperature and time post-induction. Lowering the temperature to 18-25°C can sometimes improve protein expression and solubility. |
| Toxicity of the Expressed Peptide | Use a tightly regulated promoter system (e.g., pBAD) or an expression strain that reduces basal expression levels, such as BL21(DE3)pLysS.[5] |
Problem 2: The Expressed HIF-1α (556-574) Fusion Protein is Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration to slow down the rate of protein synthesis, allowing more time for proper folding.[6] |
| Sub-optimal Fusion Tag | If using a small tag like His-tag alone, consider switching to a larger, more effective solubility-enhancing tag like Thioredoxin (Trx) or SUMO.[2] |
| Improper Disulfide Bond Formation | Although the HIF-1α (556-574) fragment does not contain cysteine residues, some fusion partners might. If so, consider using expression strains like SHuffle® that facilitate disulfide bond formation in the cytoplasm.[7] |
| Protein Aggregation | Perform solubilization and refolding of the inclusion bodies. A detailed protocol is provided below. |
Problem 3: Degradation of the Expressed Peptide
| Possible Cause | Troubleshooting Step |
| Host Cell Proteases | Use a protease-deficient E. coli strain, such as BL21(DE3) or its derivatives, which are deficient in Lon and OmpT proteases.[8][9] Consider strains with additional protease deletions if degradation persists.[10] |
| Proteolysis during Lysis and Purification | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
Quantitative Data Summary
Table 1: Binding Affinity of HIF-1α (556-574) Fragment
| Binding Partner | Binding Affinity (Kd) | Method |
| Prolyl Hydroxylase Domain 2 (PHD2) | ~21.6 µM | Oxygen Consumption Assay[11] |
| von Hippel-Lindau (VHL) protein (hydroxylated peptide) | High Affinity (qualitative) | Competition Assay[12][13] |
Table 2: Representative Yields of Recombinant Peptides in E. coli
| Fusion Tag | Typical Yield Range (mg/L of culture) | Notes |
| His-tag | 1-10 | Yield is highly dependent on the peptide sequence. |
| GST-tag | 5-50 | Generally improves solubility and yield. |
| Trx-tag | 10-100 | Often provides high yields of soluble protein. |
| SUMO-tag | 10-100 | Can significantly enhance soluble expression. |
Note: These are general estimates, and the actual yield will vary depending on the specific peptide, expression conditions, and purification protocol.
Experimental Protocols
Protocol 1: Expression of His-tagged HIF-1α (556-574) in E. coli
-
Gene Synthesis and Cloning: Synthesize a codon-optimized DNA sequence for the HIF-1α (556-574) fragment and clone it into a pET vector (e.g., pET-28a) containing an N-terminal His-tag and a protease cleavage site (e.g., TEV).
-
Transformation: Transform the expression vector into a protease-deficient E. coli strain like BL21(DE3).
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially insoluble proteins, reduce the temperature to 18-25°C and induce overnight.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged HIF-1α (556-574) under Native Conditions
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the eluted fractions by SDS-PAGE.
Protocol 3: Solubilization and Refolding of Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, collect the pellet containing the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride), 50 mM Tris-HCl pH 8.0, and a reducing agent like 10 mM DTT.
-
Refolding: Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and a redox system like 1 mM reduced glutathione/0.1 mM oxidized glutathione).
-
Purification: Purify the refolded protein using affinity chromatography as described in Protocol 2 (with the removal of urea/guanidine).
Visualizations
Caption: Normoxic degradation pathway of the HIF-1α fragment.
Caption: Experimental workflow for expression and purification.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 5. promega.com [promega.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 9. Competent Cells for Protein Expression | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. US5264365A - Protease-deficient bacterial strains for production of proteolytically sensitive polypeptides - Google Patents [patents.google.com]
- 11. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
- 13. haematologica.org [haematologica.org]
Technical Support Center: HIF-1 alpha (556-574) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of the HIF-1 alpha (556-574) peptide.
Frequently Asked Questions (FAQs)
1. What is the proper way to store the lyophilized HIF-1 alpha (556-574) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C.[1][2][3] For shorter periods of up to six months, it can be maintained at 2-8°C.[1] It is crucial to keep the vial tightly capped to prevent moisture absorption.
2. How should I reconstitute the HIF-1 alpha (556-574) peptide?
The reconstitution solvent will depend on the experimental requirements. A general guideline is to first attempt to dissolve the peptide in sterile, distilled water.[4] If the peptide does not fully dissolve, adding a small amount of a suitable buffer or co-solvent may be necessary. For peptides with low aqueous solubility, solvents like DMSO can be used.[5] One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[5] Always ensure the final concentration of the organic solvent is compatible with your downstream experiments.
3. What is the recommended storage condition for the reconstituted peptide solution?
Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to six months.[5][6] For shorter-term storage of up to one month, -20°C is acceptable.[5][6]
4. What is the primary function of the HIF-1 alpha (556-574) peptide in research?
The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment of the full-length Hypoxia-Inducible Factor-1 alpha protein.[2][3][6] This specific region is critical for the regulation of HIF-1 alpha stability. Under normal oxygen conditions (normoxia), proline 564 within this peptide sequence is hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind to this region, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1 alpha.[2][7][8] In hypoxic conditions, this hydroxylation is inhibited, stabilizing HIF-1 alpha and allowing it to activate the transcription of hypoxia-responsive genes.[1][9]
5. In what types of experiments is the HIF-1 alpha (556-574) peptide commonly used?
This peptide is frequently used in biochemical and cellular assays to study the HIF-1 alpha signaling pathway. Common applications include:
-
Binding Assays: To investigate the interaction between HIF-1 alpha and VHL or PHDs.[10][11]
-
Competitive Inhibition Assays: To screen for small molecules that inhibit the HIF-1 alpha-VHL interaction.
-
Enzyme Activity Assays: As a substrate for prolyl hydroxylases.[12]
-
Immunoprecipitation (IP) pull-down assays: To study the components of the HIF-1 alpha degradation complex.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has low aqueous solubility. | Try dissolving the peptide in an organic solvent such as DMSO.[5] Gentle warming to 37°C or sonication can also aid in solubilization.[5] Ensure the final solvent concentration is compatible with your assay. |
| Inconsistent experimental results | Improper storage leading to peptide degradation. | Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.[5][6] |
| No interaction observed in binding assays | The peptide may not be in the correct conformation or post-translationally modified state (hydroxylated) for binding to VHL. | For VHL binding assays, consider using a hydroxylated version of the HIF-1 alpha (556-574) peptide, as this modification is critical for the interaction.[13][14] |
| Low signal in cell-based assays | Endogenous HIF-1 alpha levels may be low under normoxic conditions. | To study the effects of the peptide on HIF-1 alpha stability, consider inducing hypoxia (e.g., 1% O2) or using hypoxia-mimicking agents like dimethyloxalylglycine (DMOG) or cobalt chloride (CoCl2) to stabilize endogenous HIF-1 alpha. |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration | Reference |
| Lyophilized | -20°C | Long-term | [1][2][3] |
| Lyophilized | 2-8°C | Up to 6 months | [1] |
| Reconstituted | -80°C | Up to 6 months | [5][6] |
| Reconstituted | -20°C | Up to 1 month | [5][6] |
Solubility
| Solvent | Concentration | Conditions | Reference |
| DMSO | 100 mg/mL | Requires sonication | [5] |
| Aqueous Buffer | ≥ 2.5 mg/mL | Clear solution | [6] |
Experimental Protocols
Protocol 1: In Vitro VHL Binding Assay using Fluorescence Polarization
This protocol describes a competitive binding assay to screen for inhibitors of the HIF-1 alpha-VHL interaction.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Reagent Preparation:
-
Dilute fluorescently labeled (e.g., FITC) hydroxylated HIF-1 alpha (556-574) peptide to a final concentration of 10 nM in the assay buffer.
-
Dilute purified VHL protein complex (VBC complex) to a final concentration of 50 nM in the assay buffer.
-
Prepare a serial dilution of the test compound (inhibitor) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the VHL protein solution to each well.
-
Add 5 µL of the fluorescently labeled HIF-1 alpha peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
-
Calculate the % inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 2: Cellular Immunoprecipitation to Assess HIF-1 alpha-VHL Interaction
This protocol details how to use the HIF-1 alpha (556-574) peptide as a competitor in a co-immunoprecipitation experiment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with a hypoxia-mimicking agent (e.g., 100 µM CoCl2) for 4-6 hours to stabilize endogenous HIF-1 alpha.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
-
Competitive Elution (Optional/Parallel Experiment):
-
After the IP, wash the beads three times with IP Lysis Buffer.
-
Resuspend the beads in IP Lysis Buffer containing a high concentration (e.g., 100 µM) of either the hydroxylated HIF-1 alpha (556-574) peptide or a control peptide.
-
Incubate for 1 hour at 4°C to compete for binding.
-
-
Western Blotting:
-
Wash the beads with IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against HIF-1 alpha and VHL.
-
Visualizations
Caption: HIF-1 alpha degradation pathway under normoxic and hypoxic conditions.
Caption: A typical experimental workflow for an in vitro binding assay.
References
- 1. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. genscript.com [genscript.com]
- 3. innopep.com [innopep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIF-1a (556-574) - 1 mg [anaspec.com]
- 8. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HIF-1 alpha (556-574) Peptide and Full-Length HIF-1 alpha in Hypoxia Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Key Differences in Function and Application.
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator pivotal to the cellular response to low oxygen conditions, or hypoxia. Its stability and activity are tightly controlled, primarily through post-translational modifications within its oxygen-dependent degradation (ODD) domain. This guide provides a detailed comparison of the full-length HIF-1α protein and a key peptide fragment derived from its ODD, HIF-1α (556-574). Understanding the distinct characteristics and experimental utility of each is crucial for researchers investigating hypoxia signaling pathways and developing novel therapeutics targeting this critical axis.
At a Glance: Key Functional Differences
| Feature | Full-Length HIF-1 alpha | HIF-1 alpha (556-574) Peptide |
| Primary Function | Master transcriptional regulator of the hypoxic response. | Minimal functional unit for interaction with key regulatory proteins (PHDs and VHL). |
| Cellular Localization | Cytoplasm (normoxia) and Nucleus (hypoxia). | N/A (used in in vitro assays). |
| Transcriptional Activity | High (in hypoxic conditions). | None. |
| Post-Translational Modifications | Subject to hydroxylation, ubiquitination, phosphorylation, and acetylation.[1] | Primarily used to study proline hydroxylation at position 564. |
| Protein Stability | Highly unstable in normoxia (half-life <5 minutes), stabilized in hypoxia.[2] | Stable peptide fragment. |
| Primary Research Application | Studying the complete hypoxia signaling cascade, gene regulation, and cellular responses to hypoxia. | In vitro biochemical and biophysical assays to study protein-protein interactions and enzyme kinetics. |
In-Depth Comparison: Experimental Data
The HIF-1α (556-574) peptide encompasses a critical proline residue (Pro564) that is hydroxylated by prolyl hydroxylases (PHDs), creating a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[1] This peptide is therefore an invaluable tool for dissecting the initial steps of HIF-1α degradation.
Binding Affinity to VHL
The interaction between HIF-1α and VHL is a critical checkpoint in the degradation pathway. The hydroxylation of Pro564 within the 556-574 region dramatically increases the binding affinity for the VHL complex (VCB).
| Ligand | Modification | Dissociation Constant (Kd) | Fold Change in Affinity |
| HIF-1α (556-574) | Non-hydroxylated | 34 µM | - |
| HIF-1α (556-574) | Hydroxylated (at Pro564) | 33 nM | ~1000-fold increase |
This data underscores the switch-like mechanism conferred by prolyl hydroxylation in initiating HIF-1α degradation.
Enzyme Kinetics with Prolyl Hydroxylase 2 (PHD2)
The HIF-1α (556-574) peptide and longer fragments containing this region serve as substrates for PHDs. Kinetic studies provide insights into the efficiency of the hydroxylation reaction.
| Substrate | Km (app; sub) (µM) | kcat (min-1) | kcat/Km (app) (M-1s-1) |
| HIF-1α (556-574) CODD (19 residues) | 21.6 ± 7 | 1.6 | 1,204 |
| His6–HIF-1α (530–652) CODD (123 residues) | 2.3 ± 0.3 | 0.54 | 3863 |
| His6–HIF-1α (530–698) CODD (169 residues) | 1.8 ± 0.5 | 0.22 | 1968 |
These in vitro studies demonstrate that while the 19-residue peptide is a substrate for PHD2, longer fragments containing the C-terminal ODD (CODD) exhibit a lower apparent Michaelis constant (Km), suggesting that residues outside the minimal 556-574 sequence may contribute to substrate recognition and binding by the enzyme.
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams illustrate the core HIF-1α signaling pathway and a typical experimental workflow for studying protein interactions.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: Workflow for a Competition Binding Assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize and compare full-length HIF-1α and its peptide fragments.
Immunoprecipitation (IP) of Full-Length HIF-1α
This protocol is designed to isolate full-length HIF-1α and its interacting partners from cell lysates.
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. To induce HIF-1α expression, treat cells with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂) or place them in a hypoxic chamber (1% O₂) for 4-6 hours prior to harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is critical to keep samples on ice to prevent HIF-1α degradation.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against HIF-1α overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against HIF-1α and any suspected interacting proteins.
In Vitro Competition Binding Assay
This assay is used to determine the relative binding affinities of different molecules (e.g., full-length protein vs. peptide) to a target protein.
-
Immobilization of Bait: Incubate biotinylated-hydroxylated HIF-1α (556-574) peptide with streptavidin-coated agarose beads for 1 hour at room temperature to allow for binding.
-
Washing: Wash the beads three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound peptide.
-
Competitive Binding:
-
Prepare a series of tubes with the peptide-coated beads.
-
To each tube, add a constant amount of purified VHL protein.
-
Add increasing concentrations of a non-biotinylated competitor (e.g., unlabeled hydroxylated HIF-1α (556-574) peptide or purified full-length hydroxylated HIF-1α).
-
Incubate the reactions for 2 hours at 4°C with gentle mixing.
-
-
Washing and Elution:
-
Wash the beads extensively to remove unbound proteins.
-
Elute the bound VHL protein by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis: Analyze the amount of eluted VHL from each reaction by Western blotting. A decrease in the VHL signal with increasing competitor concentration indicates successful competition.
HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of full-length HIF-1α to activate gene transcription.
-
Plasmid Transfection: Co-transfect cells with:
-
An expression vector for full-length HIF-1α (or a mutant of interest).
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Treatment: After 24-48 hours, expose the transfected cells to normoxic or hypoxic conditions.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different conditions (e.g., normoxia vs. hypoxia) or between different HIF-1α constructs to determine transcriptional activity.
Conclusion
The full-length HIF-1α protein and the HIF-1α (556-574) peptide are both indispensable tools for hypoxia research, each with its specific applications. The full-length protein is essential for studying the entire signaling cascade, from stabilization and nuclear translocation to transcriptional activation of target genes and the resulting cellular phenotypes. In contrast, the 556-574 peptide provides a reductionist approach, allowing for precise in vitro quantification of the molecular interactions that initiate HIF-1α degradation. For researchers and drug development professionals, a comprehensive understanding of both is key to designing robust experiments and identifying novel therapeutic intervention points within the HIF-1α pathway.
References
Validating the Critical Interaction: A Guide to HIF-1 alpha (556-574) and PHD Enzyme Assays
The interaction between the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Prolyl Hydroxylase Domain (PHD) enzymes is a cornerstone of the cellular oxygen-sensing mechanism. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues within the HIF-1α oxygen-dependent degradation domain (ODDD), marking it for proteasomal degradation.[1][2][3][4][5][6] A key region for this interaction is the C-terminal ODDD (CODD), specifically the amino acid sequence 556-574, which contains the critical proline residue (Pro-564) targeted by PHDs.[1][4][7][8] This guide provides a comparative overview of experimental methods to validate this interaction, presenting quantitative data, detailed protocols, and a discussion of alternative approaches for researchers in drug development and cellular biology.
The HIF-1α/PHD Signaling Pathway: An Overview
Under normoxic conditions, PHD enzymes utilize molecular oxygen to hydroxylate Pro-402 and Pro-564 on the HIF-1α subunit.[1][4] This hydroxylation event allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, leading to its rapid degradation by the proteasome.[5][6][9][10] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α.[2][4] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes that promote adaptation to low oxygen environments, including those involved in angiogenesis and erythropoiesis.[2][3][9]
Quantitative Comparison of Validation Methods
The interaction between HIF-1α peptides and PHD enzymes can be quantified using various biochemical and biophysical assays. The table below summarizes key kinetic parameters for the interaction of the HIF-1α (556-574) CODD peptide with PHD2, the primary regulator of HIF-1α in normoxia.
| Assay Type | Substrate | Enzyme | Parameter | Value | Reference |
| Oxygen Consumption | HIF-1α (556-574) CODD peptide | PHD2 (181-426) | Specific Activity | 1.6 mol O2/min/mol enzyme | [11] |
| [¹⁴C]2OG Capture | HIF-1α (556-574) CODD peptide | PHD2 (1-426) | Apparent Km (2OG) | ~25 µM | [11] |
| [¹⁴C]2OG Capture | HIF-1α (556-574) CODD peptide | PHD2 (1-426) | Apparent Km (O₂) | ~100 µM | [11] |
| Isothermal Titration Calorimetry | Hydroxylated HIF-1α (556-574) | pVHL-Elongin C-Elongin B (VCB) | Kd | 33 nM | [10] |
| Isothermal Titration Calorimetry | Non-hydroxylated HIF-1α (556-574) | pVHL-Elongin C-Elongin B (VCB) | Kd | 34 µM | [10] |
| AlphaScreen Assay | Biotinylated HIF-1α (556-574) | PHD2 (181-426) | IC50 (Vadadustat) | 130 nM | [12][13] |
| AlphaScreen Assay | Biotinylated HIF-1α (556-574) | PHD2 (181-426) | IC50 (Molidustat) | 70 nM | [12][13] |
Experimental Workflow and Protocols
Validating the HIF-1α-PHD interaction typically involves in vitro enzymatic assays followed by detection of the hydroxylated product. A common workflow is depicted below.
Detailed Experimental Protocols
1. [¹⁴C]-2-Oxoglutarate Decarboxylation Assay
This assay measures PHD activity by quantifying the release of [¹⁴C]O₂ from [¹⁴C]-2-oxoglutarate during the hydroxylation reaction.[14]
-
Reaction Mixture: Prepare a 1 ml reaction in a sealed 15-ml tube containing:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Quenching and Detection: Stop the reaction by adding acid (e.g., perchloric acid). The released [¹⁴C]O₂ is trapped by a suitable scintillant and quantified using a scintillation counter.
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput method uses antibody-based detection of the hydroxylated peptide.[12][13]
-
Reaction Setup: In a 384-well plate, incubate the following in a final volume of 10 μL:
-
Substrate Addition: After a 15-minute pre-incubation, add a substrate mixture containing:
-
Incubation: Incubate for 10 minutes at room temperature.[12]
-
Detection: Add streptavidin-coated donor beads and anti-hydroxyproline antibody-conjugated acceptor beads. In the presence of hydroxylated peptide, the beads are brought into proximity, generating a chemiluminescent signal that is read on a plate reader.
3. Mass Spectrometry (MS) Analysis
MS provides direct evidence of hydroxylation by detecting a mass shift (+16 Da) in the peptide.
-
Sample Preparation: Perform an in vitro hydroxylation assay as described above. Stop the reaction and desalt the peptide sample using a C18 ZipTip.
-
MALDI-TOF MS:
-
LC-MS/MS:
4. Immunoprecipitation and Western Blot
This cell-based approach validates the interaction within a more physiological context.
-
Cell Lysis: Lyse cells (e.g., Hep3B) in immunoprecipitation buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40) with protease inhibitors.[15]
-
Immunoprecipitation:
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against PHD enzymes (e.g., PHD2) and HIF-1α to confirm their co-precipitation.
-
Comparison with Alternative Substrates
While the HIF-1α (556-574) peptide is a widely used and effective substrate, researchers should consider its limitations and potential alternatives.
-
HIF-1α (556-574) Peptide:
-
Pros: Commercially available, easy to synthesize and modify (e.g., with biotin), and suitable for high-throughput screening. It contains the primary hydroxylation site (Pro-564).[5][12][17]
-
Cons: Lacks the broader structural context of the full-length protein, which may influence enzyme-substrate recognition and kinetics.[11] Studies have shown that longer HIF-1α fragments can exhibit different kinetic properties.[11]
-
-
Longer HIF-1α Fragments/Full-Length Protein:
-
Pros: More physiologically relevant, incorporating additional residues that may contribute to binding affinity and specificity.
-
Cons: More challenging to produce and purify, especially the full-length protein which is highly unstable under normoxic conditions.
-
-
Peptides from Other HIF Isoforms (e.g., HIF-2α, HIF-3α):
Conclusion
The validation of the HIF-1α (556-574) interaction with PHD enzymes is crucial for understanding the cellular response to hypoxia and for the development of therapeutic inhibitors. The choice of experimental method depends on the specific research question. High-throughput assays like AlphaScreen are ideal for screening compound libraries, while mass spectrometry provides direct and unambiguous confirmation of hydroxylation.[5][6][12][13] For studying the interaction in a cellular environment, co-immunoprecipitation is a powerful tool.[15] By selecting the appropriate methodology and considering the use of more complex substrates when necessary, researchers can generate robust and physiologically relevant data to advance the field of hypoxia research.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 4. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 5. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 6. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations [mdpi.com]
- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 9. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 13. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The regulation of Hypoxia-Inducible Factor-1 (HIF-1alpha) expression by Protein Disulfide Isomerase (PDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to HIF-1 alpha (556-574) and its Homologous Regions in Other HIF Alpha Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide fragment HIF-1 alpha (556-574) with its corresponding regions in other HIF alpha isoforms, namely HIF-2 alpha and HIF-3 alpha. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid researchers in the fields of hypoxia signaling, cancer biology, and drug discovery.
Introduction to Hypoxia-Inducible Factors (HIFs)
Hypoxia-inducible factors (HIFs) are master transcriptional regulators that play a crucial role in the cellular response to low oxygen levels (hypoxia). They are heterodimeric proteins composed of an oxygen-sensitive alpha subunit (HIF-α) and a constitutively expressed beta subunit (HIF-β). In humans, there are three known HIF-α isoforms: HIF-1α, HIF-2α, and HIF-3α. Under normoxic conditions, the alpha subunits are targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation of the HIF-α subunit. The peptide fragment HIF-1 alpha (556-574) encompasses one of these critical proline hydroxylation sites and is a key region for regulating HIF-1α stability.
Comparison of the C-terminal Oxygen-Dependent Degradation Domain (CODD) Peptides
The HIF-1 alpha (556-574) peptide is part of the C-terminal Oxygen-Dependent Degradation Domain (CODD). Below is a comparison of the amino acid sequences of the CODD peptides from the three human HIF alpha isoforms. The conserved proline residue targeted for hydroxylation is highlighted.
| Isoform | Amino Acid Sequence | Region | Key Proline Residue |
| HIF-1 alpha | DLDLEMLAPYP MDDDFQL | 556-574 | Pro-564 |
| HIF-2 alpha | ELDLETLAPYP MDGEDFQL | 523-541 | Pro-531 |
| HIF-3 alpha | ALDLEMLAPYP SMDDDFQL | 484-502 | Pro-492 |
As the table illustrates, there is a high degree of sequence similarity among the CODD peptides of the three isoforms, particularly around the core LXXLAP motif where the proline hydroxylation occurs. This conservation suggests a similar mechanism of regulation by PHDs and VHL.
Quantitative Comparison of PHD2-mediated Hydroxylation
The enzyme PHD2 is considered the primary oxygen sensor responsible for regulating HIF-α stability. In vitro studies have been conducted to compare the efficiency of PHD2 in hydroxylating the CODD peptides of HIF-1α and HIF-2α.
| Substrate | Relative Hydroxylation Efficiency by PHD2 | Reference |
| HIF-1α CODD Peptide | Higher | [1][2] |
| HIF-2α CODD Peptide | Lower | [1][2] |
| HIF-3α CODD Peptide | Not directly compared in the same study, but sequence similarity to HIF-1α suggests it is likely a substrate. |
Note: The table summarizes qualitative findings from the literature. Direct quantitative comparison in the same experimental setup is limited.
Studies have shown that PHD2 exhibits a preference for the HIF-1α CODD substrate over the HIF-2α CODD substrate.[1][2] This differential hydroxylation may contribute to the distinct roles of HIF-1α and HIF-2α in cellular responses to hypoxia. While direct comparative data for the HIF-3α CODD peptide is scarce, its high sequence similarity to the HIF-1α CODD suggests it is also a substrate for PHD2.
Quantitative Comparison of VHL Binding Affinity
Following hydroxylation, the HIF-α CODD peptides are recognized by the VHL protein. The binding affinity of the hydroxylated peptides to VHL is a critical determinant of HIF-α degradation.
| Hydroxylated Peptide | Relative Binding Affinity to VHL | Reference |
| Hydroxylated HIF-1α CODD | High | [3] |
| Hydroxylated HIF-2α CODD | High, comparable to HIF-1α | [3] |
| Hydroxylated HIF-3α CODD | Not directly compared, but expected to bind VHL due to the conserved recognition motif. |
Both hydroxylated HIF-1α and HIF-2α CODD peptides have been shown to bind to VHL with high affinity.[3] This indicates that once hydroxylated, both isoforms are efficiently targeted for degradation. The binding affinity of the hydroxylated HIF-3α CODD peptide to VHL has not been as extensively studied, but the conservation of the hydroxyproline binding motif suggests a similar interaction.
Signaling Pathway and Experimental Workflow Diagrams
HIF-α Degradation Pathway
Figure 1. Oxygen-Dependent Degradation of HIF-α
Experimental Workflow for In Vitro Hydroxylation Assay
References
- 1. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for oxygen degradation domain selectivity of the HIF prolyl hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HIF-1 alpha (556-574) Peptide Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) peptide corresponding to amino acid residues 556-574. This critical region is a key determinant in the interaction with the von Hippel-Lindau (VHL) protein, a crucial step in the oxygen-dependent degradation of HIF-1α.
This guide offers a side-by-side comparison of the peptide's amino acid sequence across different species, presents available experimental data on its binding affinity to the VCB (VHL-Elongin B-Elongin C) complex, and provides detailed experimental protocols for measuring such interactions. The information herein is intended to support research and development efforts targeting the HIF-1α pathway.
Sequence Comparison of HIF-1 alpha (556-574) Homologous Region
The HIF-1α (556-574) region is highly conserved across various species, highlighting its critical role in the oxygen-sensing pathway. The central proline residue (Pro-564 in humans) is a key site for post-translational hydroxylation, a modification essential for VHL recognition. The table below details the amino acid sequences of this region in human, mouse, rat, and zebrafish.
| Species | NCBI Accession No. | Amino Acid Sequence (Homologous Region) |
| Homo sapiens (Human) | NP_001521.1 | DLDLEMLAPYIPMDDDFQL |
| Mus musculus (Mouse) | NP_034561.2 | DLDLEMLAPYIPMDDDFQL |
| Rattus norvegicus (Rat) | NP_001290021.1 | DLDLEMLAPYIPMDDDFQL |
| Danio rerio (Zebrafish) | NP_001295488.1 | DLDLEMLAPYIPMDDDFQL |
Quantitative Analysis of HIF-1 alpha (556-574) and VCB Interaction
The binding affinity of the HIF-1α (556-574) peptide to the VCB complex is dramatically influenced by the hydroxylation of Proline-564. Experimental data for the human peptide demonstrates a significant increase in affinity upon hydroxylation, underscoring its role as a molecular switch for protein degradation.
| Species | Peptide State | Binding Affinity (Kd) to VCB Complex | Reference |
| Homo sapiens | Non-hydroxylated | 34 µM | [1] |
| Homo sapiens | Hydroxylated (Pro-564) | 33 nM | [1] |
| Mus musculus | Not available | Not available | |
| Rattus norvegicus | Not available | Not available | |
| Danio rerio | Not available | Not available |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological context and experimental approaches, the following diagrams, generated using Graphviz, illustrate the HIF-1α signaling pathway and a general workflow for assessing protein-peptide binding affinity.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: General Experimental Workflow for Protein-Peptide Binding Affinity Analysis.
Experimental Protocols
Detailed methodologies for two common techniques used to quantify protein-peptide interactions are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified pVHL protein (ligand)
-
Synthetic HIF-1α (556-574) peptide (analyte), both hydroxylated and non-hydroxylated forms
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified pVHL protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).
-
Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters on the surface.
3. Interaction Analysis:
-
Prepare a series of concentrations of the HIF-1α peptide (analyte) in running buffer, typically ranging from nanomolar to micromolar concentrations.
-
Inject the analyte solutions over the immobilized pVHL surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time by recording the sensorgram.
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Include buffer-only injections (blanks) for double referencing.
4. Data Analysis:
-
Subtract the reference surface and blank injection signals from the experimental data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
1. Materials:
-
Isothermal titration calorimeter
-
Purified pVHL protein
-
Synthetic HIF-1α (556-574) peptide (hydroxylated and non-hydroxylated)
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
2. Sample Preparation:
-
Dialyze both the pVHL protein and the HIF-1α peptide extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas the solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
3. ITC Experiment:
-
Load the pVHL protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the HIF-1α peptide solution (typically 10-20 times the concentration of the protein in the cell) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the peptide solution into the protein solution.
-
Record the heat change associated with each injection.
4. Data Analysis:
-
Integrate the heat signal for each injection peak to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
References
Decoding Hypoxia: A Comparative Guide to Confirming the Proline-564 Hydroxylation Site in HIF-1α (556-574)
For researchers, scientists, and drug development professionals, pinpointing the exact site of post-translational modifications is critical for understanding protein function and designing targeted therapeutics. This guide provides a comparative analysis of key experimental methods used to confirm the hydroxylation of Proline-564 (Pro564) within the 556-574 amino acid sequence of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a pivotal event in cellular oxygen sensing.
Under normal oxygen conditions (normoxia), the stability of the HIF-1α transcription factor is tightly regulated. Prolyl hydroxylase domain (PHD) enzymes catalyze the hydroxylation of specific proline residues within HIF-1α's oxygen-dependent degradation domain (ODDD).[1][2][3][4][5] This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2][5][6] Within the C-terminal ODDD (CODD), specifically the peptide sequence spanning residues 556-574, Pro564 has been identified as the primary site of this critical hydroxylation.[1][2][5][6][7] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α and allowing it to activate genes involved in angiogenesis, metabolism, and other adaptive responses.[2][5]
This guide will compare the primary techniques used to validate Pro564 hydroxylation, presenting quantitative data and detailed experimental protocols.
Key Methodologies for Confirming Pro564 Hydroxylation
The confirmation of Pro564 as the hydroxylation site has been achieved through a combination of biochemical and molecular biology techniques. The most definitive approaches include mass spectrometry for direct detection of the modification, site-directed mutagenesis to demonstrate its functional importance, and the use of modification-specific antibodies for sensitive detection.
Below is a comparative table summarizing these key methodologies.
| Methodology | Principle | Advantages | Limitations |
| Mass Spectrometry | Detects the +16 Da mass shift in tryptic peptides containing Pro564, confirming the addition of a hydroxyl group.[8][9][10][11] | Provides direct physical evidence of hydroxylation and can pinpoint the exact modified residue.[8] | Can be technically challenging due to potential isobaric interference from methionine oxidation.[9] Requires specialized equipment and expertise. |
| Site-Directed Mutagenesis | The Pro564 residue is mutated to a non-hydroxylatable amino acid (e.g., Alanine or Glycine).[2][12][13] The effect on HIF-1α stability and VHL binding is then assessed. | Directly links the hydroxylation of a specific proline to its biological function (e.g., VHL-mediated degradation).[13] | Can potentially introduce unintended structural changes that may affect protein function independently of hydroxylation. |
| Hydroxylation-Specific Antibodies | Antibodies that specifically recognize the hydroxylated Pro564 are used in immunoassays like Western Blotting or IHC.[2][6][14] | Highly sensitive and specific for the modified protein.[6] Allows for in situ analysis of hydroxylated HIF-1α in cells and tissues.[2][14] | Antibody specificity must be rigorously validated to avoid cross-reactivity with non-hydroxylated protein or other hydroxylated sites.[6] |
| In Vitro Hydroxylation Assays | Purified PHD enzymes are incubated with a synthetic peptide corresponding to HIF-1α (556-574). Enzyme activity is measured, often by monitoring the consumption of a co-substrate like oxygen or α-ketoglutarate.[15][16][17] | Allows for the quantitative analysis of enzyme kinetics and the screening of potential inhibitors.[15][16][17] | May not fully recapitulate the cellular environment, and kinetic parameters can be influenced by the length of the peptide substrate.[15] |
| Nuclear Magnetic Resonance (NMR) | Real-time monitoring of the chemical shift changes in the HIF-1α ODD upon hydroxylation by PHD2.[3][12] | Provides dynamic information on the hydroxylation process and can simultaneously monitor multiple proline residues.[3][12] | Requires high concentrations of purified protein and specialized NMR equipment.[12] |
Quantitative Data Summary
The following table presents quantitative data from studies investigating the kinetics of PHD2-mediated hydroxylation of the HIF-1α (556-574) peptide.
| Parameter | Value | Substrate | Assay Method | Reference |
| Apparent Km for O2 | 229 µM | HIF-1α (556-574) peptide | Oxygen Consumption Assay | [15] |
| Apparent Km for α-ketoglutarate | 43.3 ± 7.3 μM | HIF-1α (556-574) peptide | Colorimetric α-ketoglutarate detection assay | [16] |
| Specific Activity of PHD2 | 1.6 mol O2/min/mol PHD2 | HIF-1α (556-574) peptide | Oxygen Consumption Assay | [15] |
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the biological context of Pro564 hydroxylation, the following diagrams are provided.
Caption: Key experimental workflows for confirming Pro564 hydroxylation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence determinants in hypoxia-inducible factor-1alpha for hydroxylation by the prolyl hydroxylases PHD1, PHD2, and PHD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Hydroxy-HIF-1α (Pro564) (D43B5) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. embopress.org [embopress.org]
- 8. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Peptide in Hypoxia Studies: A Comparative Guide to HIF-1 alpha (556-574)
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of cellular response to low oxygen (hypoxia), the use of reliable control peptides is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of the widely used Hypoxia-Inducible Factor-1 alpha (HIF-1 alpha) fragment (amino acids 556-574) as a control peptide, detailing its performance against common alternatives and providing supporting experimental data and protocols.
The HIF-1 alpha (556-574) peptide is a critical tool in hypoxia research, serving as a substrate for prolyl hydroxylase domain (PHD) enzymes, the key oxygen sensors in the HIF-1 signaling pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues within this HIF-1 alpha sequence, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1 alpha and allowing it to activate the transcription of hypoxia-responsive genes.[1][2][3]
This guide will delve into the utility of the HIF-1 alpha (556-574) peptide as a positive control and compare its performance with negative control peptides, providing a framework for selecting the appropriate controls for your hypoxia studies.
Performance Comparison of HIF-1 alpha Control Peptides
The selection of appropriate control peptides is crucial for validating the specificity of experimental findings in hypoxia research. The HIF-1 alpha (556-574) peptide serves as an excellent positive control for in vitro hydroxylation and VHL binding assays. To ensure the observed effects are specific to the hydroxylation of the proline residue at position 564, negative controls are essential. The two most common negative controls are a scrambled version of the peptide and a mutant peptide where the critical proline is replaced by an alanine (P564A).
| Peptide Control | Sequence (Human) | Role in Hypoxia Studies | Key Performance Characteristics |
| Positive Control | |||
| HIF-1 alpha (556-574) | DLDLEMLAPYIPMDDDFQL[4][5][6] | Substrate for prolyl hydroxylases (PHDs).[7] | Efficiently hydroxylated by PHD2.[8] The hydroxylated form exhibits high-affinity binding to the VHL protein.[9] |
| Negative Controls | |||
| HIF-1 alpha (556-574) P564A Mutant | DLDLEMLAPYIA MDDDFQL | Non-hydroxylatable control. | Not hydroxylated by PHDs.[10] Does not bind to the VHL protein, even in the presence of active PHDs.[10] |
| Scrambled HIF-1 alpha (556-574) | (Example) FDDLPYQLDMPIAMEDLD | Control for sequence specificity. | Should not be a substrate for PHDs due to the altered amino acid sequence. Demonstrates that the specific sequence of the wild-type peptide is required for enzyme recognition. |
Table 1: Comparison of HIF-1 alpha (556-574) and its derivative control peptides.
Quantitative Data Summary
The following table summarizes the kinetic parameters of PHD2-mediated hydroxylation of the HIF-1 alpha (556-574) peptide, highlighting the significant difference in enzyme affinity and activity compared to its non-hydroxylatable mutant.
| Peptide | Enzyme | Km (μM) | kcat (min-1) | Reference |
| HIF-1 alpha (556-574) | PHD2 | 150 | 1.6 | [8] |
| HIF-1 alpha (556-574) P564A Mutant | PHD2 | Not applicable (no detectable hydroxylation) | Not applicable | [10] |
Table 2: Kinetic parameters for the hydroxylation of HIF-1 alpha (556-574) peptides by PHD2. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.
Experimental Protocols
In Vitro Prolyl Hydroxylation Assay
This assay measures the activity of PHD enzymes by detecting the hydroxylation of the HIF-1 alpha (556-574) peptide.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1 alpha (556-574) peptide (wild-type, P564A mutant, or scrambled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM Ascorbate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O
-
2-oxoglutarate (α-KG)
-
Quenching solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS)
Procedure:
-
Prepare the reaction mixture by combining the PHD2 enzyme, HIF-1 alpha peptide, and assay buffer in a microcentrifuge tube.
-
Initiate the reaction by adding 2-oxoglutarate to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by mass spectrometry to detect the mass shift corresponding to the addition of an oxygen atom (+16 Da) upon hydroxylation.
Von Hippel-Lindau (VHL) Binding Assay
This assay determines the interaction between the hydroxylated HIF-1 alpha (556-574) peptide and the VHL protein complex.
Materials:
-
Hydroxylated HIF-1 alpha (556-574) peptide
-
Non-hydroxylated HIF-1 alpha (556-574) peptide (as a negative control)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
Detection system (e.g., fluorescence polarization, surface plasmon resonance, or AlphaScreen)
Procedure (Example using Fluorescence Polarization):
-
Label the HIF-1 alpha (556-574) peptide with a fluorescent probe.
-
In a multi-well plate, add the fluorescently labeled hydroxylated or non-hydroxylated HIF-1 alpha peptide.
-
Add increasing concentrations of the VBC complex to the wells.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence polarization. An increase in polarization indicates binding of the VBC complex to the hydroxylated peptide.
Mandatory Visualizations
Caption: HIF-1 alpha signaling under normoxic and hypoxic conditions.
Caption: Experimental workflows for in vitro hydroxylation and VHL binding assays.
References
- 1. HIF-1α pathway | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases PHD1, PHD2, and PHD3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Synthetic vs. Recombinant HIF-1 alpha (556-574) for Research Applications
For researchers and drug development professionals, the choice between synthetically produced and recombinantly expressed peptides is a critical decision that can impact experimental outcomes, timelines, and costs. This guide provides an objective comparison of synthetic and recombinant Hypoxia-Inducible Factor-1 alpha (HIF-1 alpha) (556-574), a crucial peptide fragment in cellular oxygen sensing, supported by experimental data and detailed protocols.
The 19-amino acid sequence of HIF-1 alpha (556-574) plays a pivotal role in the regulation of the HIF-1 signaling pathway. Under normal oxygen conditions (normoxia), the proline residue at position 564 within this sequence is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for the recognition and binding of the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1 alpha, preventing the activation of hypoxia-response genes. In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1 alpha and allowing it to mediate cellular adaptation to low oxygen. Given its central role, the HIF-1 alpha (556-574) peptide is a valuable tool for studying this pathway and for screening potential therapeutic inhibitors.
Performance and Characteristics: A Head-to-Head Comparison
While direct comparative studies for the 19-amino acid HIF-1 alpha (556-574) peptide are not extensively documented, a comparison can be drawn from the general principles of synthetic and recombinant production methods and the frequent use of the synthetic version in published research. For a short peptide like HIF-1 alpha (556-574), chemical synthesis is the overwhelmingly preferred method of production due to its speed, purity, and ability to incorporate modifications.
| Feature | Synthetic HIF-1 alpha (556-574) | Recombinant HIF-1 alpha (556-574) |
| Production Method | Solid-Phase Peptide Synthesis (SPPS) | Gene expression in a host system (e.g., E. coli) |
| Typical Purity | High (>95% achievable)[1] | Variable, dependent on expression and purification |
| Production Time | Rapid (days to weeks)[2] | Longer (weeks to months for clone development) |
| Cost-Effectiveness | Cost-effective for small to medium scale[2] | More cost-effective for very large-scale production of long peptides[3][4] |
| Post-Translational Modifications | Can incorporate non-natural amino acids and specific modifications[5] | Can achieve natural post-translational modifications if the host system allows[4][5] |
| Batch-to-Batch Consistency | High, with well-defined impurities[5] | Can be variable |
| Suitability for Short Peptides | Ideal for peptides under 50 amino acids[2] | Generally less efficient for very short peptides |
| Potential Contaminants | Residual solvents and reagents from synthesis | Host cell proteins, DNA, and endotoxins[4] |
Experimental Applications and Supporting Data
The synthetic HIF-1 alpha (556-574) peptide is widely used in biochemical and cellular assays to investigate the HIF-1 pathway.
In Vitro Prolyl Hydroxylation Assays
Synthetic HIF-1 alpha (556-574) serves as a substrate for PHD enzymes in in vitro hydroxylation assays. These experiments are crucial for screening and characterizing PHD inhibitors, which are potential therapeutics for anemia and ischemic diseases. In a typical assay, the synthetic peptide is incubated with a recombinant PHD enzyme and co-factors, and the extent of hydroxylation is measured, often by mass spectrometry or antibody-based detection methods.[6][7]
A study systematically analyzed the activity of recombinant PHDs on various peptides and confirmed that a synthetic HIF-1 alpha (556-574) peptide is robustly hydroxylated by all three PHD isoforms.[7] Another study utilized a biotinylated synthetic HIF-1 alpha (556-574) peptide in an AlphaScreen assay to measure PHD2-catalyzed hydroxylation and determine the IC50 values of various inhibitors.[6]
Protein-Protein Interaction Studies
The interaction between HIF-1 alpha and pVHL is a critical step in the degradation pathway. Synthetic HIF-1 alpha (556-574), particularly in its hydroxylated form, is used to study this interaction. For instance, a hydroxylated synthetic peptide can be used in competition assays to disrupt the binding of endogenous HIF-1 alpha to pVHL in cell lysates, confirming the specificity of the interaction.[8]
In one experimental setup, a biotinylated, hydroxylated synthetic HIF-1 alpha (556-574) peptide was immobilized and shown to effectively pull down in vitro translated pVHL, demonstrating a direct interaction.[9]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HIF-1 alpha (556-574)
This protocol outlines the general steps for the chemical synthesis of the HIF-1 alpha (556-574) peptide using Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and couple it to the resin in the presence of DIPEA.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the HIF-1 alpha (556-574) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro pVHL Binding Assay
This protocol describes a pull-down assay to assess the interaction between synthetic HIF-1 alpha (556-574) and pVHL.
Materials:
-
Biotinylated, hydroxylated synthetic HIF-1 alpha (556-574) peptide
-
Streptavidin-agarose beads
-
In vitro translated, 35S-labeled pVHL
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)
-
Wash buffer (Binding buffer with increased salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gel and autoradiography equipment
Procedure:
-
Bead Preparation: Incubate streptavidin-agarose beads with the biotinylated, hydroxylated HIF-1 alpha (556-574) peptide to immobilize the peptide. Wash to remove unbound peptide.
-
Binding: Incubate the peptide-bound beads with the in vitro translated 35S-labeled pVHL in binding buffer.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by autoradiography to detect the presence of 35S-labeled pVHL.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. genscript.com [genscript.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bachem.com [bachem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 7. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for HIF-1 alpha (556-574)
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling the synthetic peptide HIF-1 alpha (556-574) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As the toxicological properties of this peptide are not fully understood, it is imperative to treat all waste containing this compound as potentially hazardous. This document provides essential, step-by-step guidance for the safe inactivation and disposal of HIF-1 alpha (556-574).
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the peptide, both in its lyophilized form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.
Recommended Disposal Procedures
Based on established methods for the degradation of bioactive peptides, two primary chemical inactivation procedures are recommended: alkaline hydrolysis and oxidation via sodium hypochlorite. Autoclaving is also presented as a method for the terminal treatment of already chemically inactivated waste.
Method 1: Alkaline Hydrolysis
This method utilizes a strong base to break the peptide bonds, rendering the HIF-1 alpha (556-574) fragment inactive.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Inactivation: To the aqueous waste solution containing HIF-1 alpha (556-574), add the 1 M NaOH or KOH solution to achieve a final concentration of at least 0.1 M.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for a minimum of 2 hours. For complete degradation, especially for higher concentrations of the peptide, an overnight incubation is recommended.
-
Neutralization: After the incubation period, neutralize the basic solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips.
-
Final Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Method 2: Oxidation with Sodium Hypochlorite (Bleach)
This procedure employs a common laboratory disinfectant to oxidize and inactivate the peptide.
Experimental Protocol:
-
Preparation: Use a standard laboratory bleach solution, which typically contains 5-6% sodium hypochlorite.
-
Inactivation: In a chemical fume hood, add the bleach solution to the peptide waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Incubation: Mix the solution and allow it to react for a minimum of 30 minutes at room temperature.
-
Quenching (Optional but Recommended): To neutralize any remaining bleach, a solution of sodium thiosulfate can be added until the characteristic chlorine smell is no longer present.
-
Final Disposal: The treated solution can be disposed of down the drain with a large volume of water, adhering to institutional guidelines.
Terminal Treatment: Autoclaving
Autoclaving should be used as a final sterilization step for solid waste (e.g., contaminated pipette tips, tubes) and for liquid waste that has already been chemically inactivated by one of the methods above.
Experimental Protocol:
-
Packaging: Place solid waste in a designated autoclavable biohazard bag. Ensure liquid waste containers are loosely capped to prevent pressure buildup.
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30 minutes.[1] Longer cycles may be necessary for larger volumes.
-
Final Disposal: After cooling, the autoclaved waste can be disposed of in the regular laboratory trash, provided it meets local and institutional biosafety regulations.
Data Presentation
For clarity and easy comparison, the key parameters for the recommended disposal methods are summarized in the table below.
| Parameter | Alkaline Hydrolysis | Oxidation with Sodium Hypochlorite | Autoclaving (Terminal Treatment) |
| Inactivating Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Sodium Hypochlorite (Bleach) | Saturated Steam |
| Final Concentration | ≥ 0.1 M | ≥ 1% | N/A |
| Incubation Time | ≥ 2 hours (overnight recommended) | ≥ 30 minutes | ≥ 30 minutes |
| Temperature | Room Temperature | Room Temperature | 121°C |
| Pressure | Atmospheric | Atmospheric | 15 psi |
Mandatory Visualization
The logical workflow for the proper disposal of HIF-1 alpha (556-574) is illustrated in the following diagram.
Caption: Logical workflow for the disposal of HIF-1 alpha (556-574) waste.
References
Personal protective equipment for handling HIF-1 alpha (556-574)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide HIF-1 alpha (556-574). The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
While specific toxicological properties of HIF-1 alpha (556-574) have not been thoroughly investigated, it is imperative to handle this research-grade peptide with caution.[1] The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of the lyophilized powder, which can be volatile.[2] |
| Hand Protection | Chemical-resistant, compatible gloves (e.g., Nitrile). | To avoid skin contact with the peptide. |
| Eye Protection | Appropriate safety glasses or chemical safety goggles as described by OSHA. | To protect eyes from accidental splashes or contact with the powdered form. |
| Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination.[3] |
Experimental Protocols: Handling and Reconstitution
Storage of Lyophilized Peptide:
-
Short-term storage: Lyophilized peptides are stable at room temperature for several days to weeks.[2]
-
Long-term storage: For periods longer than four weeks, it is recommended to store the peptide at -20°C or -80°C.[2]
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture absorption, which can compromise peptide stability.[2][4]
-
Centrifugation: Briefly centrifuge the vial to ensure the entire peptide sample is at the bottom.
-
Solubilization:
-
The solubility of a peptide is primarily determined by its polarity.
-
For HIF-1 alpha (556-574), which is an acidic peptide, reconstitution in a basic buffer is recommended. Alternatively, sterile, distilled water can be attempted first.
-
If the peptide does not dissolve, a small amount of an appropriate organic solvent (e.g., DMSO, DMF) can be used to dissolve the peptide, followed by dilution with the aqueous buffer.
-
-
Storage of Peptide Solutions:
-
Peptide solutions are less stable than their lyophilized form.
-
For short-term storage, solutions can be kept at 4°C for up to a week.
-
For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Operational and Disposal Plan
Handling Workflow:
The following diagram illustrates the standard workflow for handling HIF-1 alpha (556-574) from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
